3-Chloroquinolin-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloroquinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRSDYYWGCCPPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)Cl)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856841 | |
| Record name | 3-Chloroquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236162-23-4 | |
| Record name | 3-Chloro-5-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236162-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloroquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Chloroquinolin-5-ol
This technical guide provides a comprehensive overview of the synthetic protocols for 3-Chloroquinolin-5-ol, a quinoline derivative of interest to researchers, scientists, and professionals in drug development. Due to the absence of a direct, one-pot synthesis protocol in the current literature, this guide outlines a plausible multi-step synthetic pathway starting from quinoline. The proposed route involves four key transformations: nitration, reduction, chlorination, and diazotization.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a sequential modification of the quinoline core. The logical progression involves the introduction of substituents at the 5- and 3-positions, followed by the conversion of a functional group to the desired hydroxyl group.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Nitration of Quinoline to 5-Nitroquinoline
The initial step involves the nitration of quinoline to introduce a nitro group onto the benzene ring. This reaction typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[1]
Reaction:
Quinoline + HNO₃/H₂SO₄ → 5-Nitroquinoline + 8-Nitroquinoline
Experimental Protocol:
A general procedure for the nitration of quinoline involves the use of a nitrating mixture of fuming nitric acid and fuming sulfuric acid.[1]
-
Reagents and Conditions:
-
Quinoline
-
Fuming Nitric Acid
-
Fuming Sulfuric Acid
-
-
Procedure:
-
Quinoline is treated with a mixture of fuming nitric acid and fuming sulfuric acid under controlled temperature conditions.
-
The reaction mixture is then carefully worked up to isolate the mixture of nitroquinoline isomers.
-
-
Separation of Isomers:
-
The 5-nitro and 8-nitro isomers can be separated by fractional distillation or sublimation.[2] Alternatively, a process involving the formation of hydrohalide salts in wet dimethylformamide can be used for selective precipitation of 5-nitroquinoline hydrohalide.
-
| Parameter | Value | Reference |
| Reactants | Quinoline, Fuming Nitric Acid, Fuming Sulfuric Acid | [1] |
| Products | 5-Nitroquinoline, 8-Nitroquinoline | [1] |
| Yield | Mixture of isomers | [1] |
Step 2: Reduction of 5-Nitroquinoline to 5-Aminoquinoline
The nitro group of 5-nitroquinoline is then reduced to an amino group to yield 5-aminoquinoline.
Reaction:
5-Nitroquinoline + Reducing Agent → 5-Aminoquinoline
Experimental Protocol:
A common method for the reduction of nitroarenes is catalytic hydrogenation or reduction with a metal in acidic media.
-
Reagents and Conditions (Catalytic Hydrogenation):
-
5-Nitroquinoline
-
Hydrogen Gas
-
Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) catalyst
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
-
Procedure (Catalytic Hydrogenation):
-
5-Nitroquinoline is dissolved in a suitable solvent in a hydrogenation vessel.
-
A catalytic amount of Pd/C or PtO₂ is added.
-
The vessel is pressurized with hydrogen gas and the reaction is stirred until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield 5-aminoquinoline.
-
-
Reagents and Conditions (Metal/Acid Reduction): [2]
-
5-Nitroquinoline
-
Tin (Sn) powder or Iron (Fe) powder
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure (Metal/Acid Reduction): [2]
-
5-Nitroquinoline is treated with tin powder and concentrated hydrochloric acid.
-
The reaction mixture is heated to drive the reduction.
-
After the reaction is complete, the mixture is basified to precipitate the tin salts, and the 5-aminoquinoline is extracted with an organic solvent.
-
| Parameter | Value | Reference |
| Reactant | 5-Nitroquinoline | [2] |
| Product | 5-Aminoquinoline | [2] |
| Reducing Agents | H₂/Pd-C, Sn/HCl, Fe/HCl | [2] |
Step 3: Chlorination of 5-Aminoquinoline to 3-Chloro-5-aminoquinoline
Reaction:
5-Aminoquinoline + Chlorinating Agent → 3-Chloro-5-aminoquinoline
Experimental Protocol (Proposed):
-
Reagents and Conditions:
-
5-Aminoquinoline
-
N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)
-
Solvent (e.g., Dichloromethane, Acetonitrile)
-
-
Procedure:
-
5-Aminoquinoline is dissolved in an appropriate solvent.
-
The chlorinating agent (e.g., NCS) is added portion-wise at a controlled temperature.
-
The reaction is monitored by TLC or GC-MS for the formation of the product.
-
Upon completion, the reaction is quenched, and the product is isolated and purified by chromatography.
-
| Parameter | Value |
| Reactant | 5-Aminoquinoline |
| Product | 3-Chloro-5-aminoquinoline |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) (Proposed) |
Step 4: Diazotization of 3-Chloro-5-aminoquinoline to this compound
The final step is the conversion of the amino group of 3-chloro-5-aminoquinoline to a hydroxyl group via a diazotization reaction followed by hydrolysis.
Reaction:
-
3-Chloro-5-aminoquinoline + NaNO₂/H₂SO₄ → 3-Chloro-5-quinolinediazonium salt
-
3-Chloro-5-quinolinediazonium salt + H₂O → this compound
Experimental Protocol:
-
Reagents and Conditions:
-
3-Chloro-5-aminoquinoline
-
Sodium Nitrite (NaNO₂)
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Water
-
-
Procedure:
-
3-Chloro-5-aminoquinoline is dissolved in an aqueous solution of sulfuric acid or hydrochloric acid and cooled to 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise while maintaining the low temperature.
-
The resulting diazonium salt solution is then gently warmed. The diazonium group is hydrolyzed by the water in the reaction mixture, leading to the formation of this compound and the evolution of nitrogen gas.
-
The product is then extracted from the reaction mixture and purified.
-
| Parameter | Value |
| Reactant | 3-Chloro-5-aminoquinoline |
| Product | This compound |
| Reagents | NaNO₂, H₂SO₄, H₂O |
Workflow Diagram
Caption: Detailed workflow for the synthesis of this compound.
Data Summary
The following table summarizes the key transformations and reagents involved in the proposed synthesis of this compound. Quantitative data such as yields are highly dependent on the specific reaction conditions and purification methods employed and should be optimized for each step.
| Step | Transformation | Starting Material | Key Reagents | Product | Notes |
| 1 | Nitration | Quinoline | Fuming HNO₃, Fuming H₂SO₄ | 5-Nitroquinoline | Yields a mixture of 5- and 8-isomers requiring separation. |
| 2 | Reduction | 5-Nitroquinoline | H₂/Pd-C or Sn/HCl | 5-Aminoquinoline | Standard reduction of an aromatic nitro group. |
| 3 | Chlorination | 5-Aminoquinoline | NCS (proposed) | 3-Chloro-5-aminoquinoline | Regioselectivity is a key challenge in this step. |
| 4 | Diazotization | 3-Chloro-5-aminoquinoline | NaNO₂, H₂SO₄, H₂O | This compound | A classic method for converting aromatic amines to phenols. |
This guide provides a foundational understanding of a potential synthetic route to this compound based on established chemical principles. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and to perform appropriate optimization and characterization at each step.
References
An In-depth Technical Guide to the Synthesis of 3-Chloroquinolin-5-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the synthetic pathways for 3-Chloroquinolin-5-ol, a quinoline derivative of interest in medicinal chemistry and drug development. Due to the absence of a direct, published step-by-step synthesis for this specific molecule in the reviewed literature, this document outlines the most plausible synthetic strategies based on established chemical principles and analogous reactions. The primary proposed route is a ring-closing reaction, specifically the Doebner-von Miller synthesis, which offers a logical approach to constructing the desired molecular framework. A secondary, though potentially less regioselective, approach involving the direct electrophilic chlorination of 5-hydroxyquinoline is also discussed.
Proposed Synthetic Pathway: Doebner-von Miller Reaction
The Doebner-von Miller reaction is a robust and widely used method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][2][3] This approach is highly adaptable and allows for the introduction of a variety of substituents onto the quinoline core by selecting appropriately substituted precursors. For the synthesis of this compound, the logical starting materials are 3-aminophenol and a chloro-substituted α,β-unsaturated aldehyde, such as β-chloroacrolein.
Logical Retrosynthetic Analysis
The retrosynthesis of this compound via the Doebner-von Miller reaction is illustrated below. The key disconnection breaks the quinoline ring to reveal the aniline and α,β-unsaturated carbonyl precursors.
Caption: Retrosynthetic analysis of this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a proposed methodology based on the general principles of the Doebner-von Miller reaction and may require optimization.[4]
Step 1: Reaction Setup and Michael Addition
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 3-aminophenol (1.0 eq) in a suitable acidic medium, such as a mixture of hydrochloric acid and water.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add β-chloroacrolein (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C. This initiates a Michael addition of the aniline to the α,β-unsaturated aldehyde.
Step 2: Cyclization and Dehydration
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. The acidic conditions will catalyze the intramolecular cyclization of the intermediate onto the aromatic ring, followed by dehydration to form a dihydroquinoline intermediate.
Step 3: Oxidation
-
Introduce a mild oxidizing agent, such as nitrobenzene or arsenic pentoxide, to the reaction mixture to facilitate the aromatization of the dihydroquinoline to the final quinoline product. The choice of oxidizing agent and reaction conditions will need to be carefully controlled to avoid unwanted side reactions.
Step 4: Work-up and Purification
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a suitable base, such as sodium carbonate or sodium hydroxide solution, until the product precipitates.
-
Filter the crude product and wash with cold water.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data (Hypothetical)
The following table presents hypothetical quantitative data for the proposed synthesis. Actual yields and reaction times will require experimental determination and optimization.
| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1. Michael Addition | 3-Aminophenol | β-Chloroacrolein | HCl | Water | 0-10 | 2-4 | - |
| 2. Cyclization/Dehydration | Intermediate | - | HCl | Water | 100 (reflux) | 4-8 | - |
| 3. Oxidation | Dihydroquinoline | Nitrobenzene | - | - | 100 (reflux) | 6-12 | 40-60 |
| 4. Purification | Crude Product | - | - | Ethanol/Water | - | - | - |
Alternative Synthetic Pathway: Electrophilic Chlorination of 5-Hydroxyquinoline
An alternative approach to the synthesis of this compound is the direct electrophilic chlorination of 5-hydroxyquinoline. However, the regioselectivity of this reaction is a significant challenge. The hydroxyl group at the 5-position is an activating, ortho-, para-director, which would favor chlorination at the 6- and 8-positions of the benzene ring. The pyridine ring is generally deactivated towards electrophilic substitution, but if it does occur, it is typically at the 3- or 8-positions. Therefore, achieving selective chlorination at the 3-position is not straightforward and would likely result in a mixture of products.
Proposed Experimental Protocol
-
Dissolve 5-hydroxyquinoline (1.0 eq) in a suitable solvent, such as acetic acid or a chlorinated solvent.
-
Add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.0-1.2 eq), to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC to observe the formation of chlorinated products.
-
Upon completion, quench the reaction and isolate the product mixture.
-
Separation of the desired 3-chloro isomer from other chlorinated and unreacted starting material would likely require careful column chromatography.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the proposed synthetic workflows.
Caption: Doebner-von Miller synthesis workflow.
Caption: Electrophilic chlorination workflow.
Conclusion
References
Novel Synthetic Routes to 3-Chloroquinolin-5-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloroquinolin-5-ol is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its unique substitution pattern offers a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of plausible synthetic routes to this compound, drawing from established quinoline synthesis methodologies and analogous chemical transformations. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in the efficient synthesis of this target molecule.
Introduction
The quinoline nucleus is a privileged scaffold in pharmaceutical sciences, forming the core structure of numerous bioactive compounds. The introduction of a chlorine atom at the 3-position and a hydroxyl group at the 5-position of the quinoline ring can significantly modulate the molecule's physicochemical properties and biological activity. This guide explores several potential synthetic strategies for the construction of this compound, focusing on both the formation of the quinoline core with the desired substituents and the functionalization of a pre-existing quinoline ring.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound suggests two primary strategic approaches:
-
Strategy A: Construction of the Quinoline Ring. This approach involves the cyclization of appropriately substituted aniline precursors using classic named reactions such as the Skraup, Doebner-von Miller, Combes, or Friedländer syntheses. The key is the selection of a starting aniline that already contains the necessary chloro and hydroxyl (or a precursor) functionalities.
-
Strategy B: Functionalization of a Pre-existing Quinoline Core. This strategy starts with a more readily available quinoline derivative, such as quinolin-5-ol, and introduces the chloro substituent at the 3-position through an electrophilic chlorination reaction.
The following sections will detail the proposed synthetic pathways based on these strategies.
Synthetic Pathways
Strategy A: Quinoline Ring Construction
The Skraup synthesis is a classic and robust method for the synthesis of quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1][2] A plausible route to this compound via a Skraup-type reaction would involve the use of a substituted aminophenol.
Proposed Reaction Scheme:
References
An In-depth Technical Guide to the Chemical Properties and Structure of Chloro-Hydroxyquinolines
Disclaimer: Information regarding the specific isomer 3-Chloroquinolin-5-ol is limited in publicly available scientific literature. This guide will provide a comprehensive overview of the closely related and well-documented isomer, 5-Chloroquinolin-8-ol (also known as Cloxyquin), as a representative example of a chloro-hydroxyquinoline. The methodologies and data presented herein are for this surrogate compound and are intended to provide researchers, scientists, and drug development professionals with a relevant and detailed technical resource.
Introduction to 5-Chloroquinolin-8-ol
5-Chloroquinolin-8-ol, with the CAS number 130-16-5, is a monohalogenated derivative of 8-hydroxyquinoline.[1][2] It presents as a light yellow crystalline substance and has garnered significant interest in medicinal chemistry due to its diverse biological activities.[1] This compound serves as a valuable scaffold in the development of new therapeutic agents.
Chemical Structure and Identification
The structural details of 5-Chloroquinolin-8-ol are fundamental to understanding its chemical behavior and biological interactions.
| Identifier | Value |
| IUPAC Name | 5-chloroquinolin-8-ol[3] |
| Synonyms | Cloxyquin, 5-Chloro-8-hydroxyquinoline, 5-Chlorooxine[1][4][5] |
| CAS Number | 130-16-5[2] |
| Molecular Formula | C₉H₆ClNO[2][3] |
| SMILES | C1=CC2=C(C(=C(C=C2)Cl)O)N=C1 |
| InChI | InChI=1S/C9H6ClNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H[2][6] |
| InChIKey | CTQMJYWDVABFRZ-UHFFFAOYSA-N[2] |
Physicochemical Properties
A summary of the key physicochemical properties of 5-Chloroquinolin-8-ol is provided below, offering a snapshot of its characteristics.
| Property | Value | Source |
| Molecular Weight | 179.60 g/mol | [2] |
| Melting Point | 122-124 °C | [1][2][7] |
| Boiling Point (Predicted) | 348.7±22.0 °C | [7] |
| Density | 1.412 g/cm³ | [1] |
| Solubility in water | 0.019 g/L (experimental) | [7] |
| logP (Octanol/Water Partition Coefficient) | 2.594 | [4] |
| pKa | Data not readily available | |
| Appearance | Light yellow crystals | [1] |
Experimental Protocols
Synthesis of 5-Chloroquinolin-8-ol
A general method for the synthesis of 5-chloro-8-hydroxyquinoline involves a modification of the Skraup synthesis.[8][9] A typical laboratory-scale synthesis is described below.[10]
Materials:
-
4-chloro-2-aminophenol
-
Acrolein diethyl acetal
-
1N Hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Cyclohexane
-
Methanol
Procedure:
-
To a round-bottomed flask containing 4-chloro-2-aminophenol (~1 mmol), add 1N HCl solution (82.5 mL).[10]
-
Add acrolein diethyl acetal (2.5 mmol) to the reaction mixture.[10]
-
Reflux the resulting solution at 111°C for 24 hours.[10]
-
After cooling to room temperature, neutralize the solution to a pH of 7-8 by adding solid Na₂CO₃.[10]
-
Extract the product with dichloromethane (3 x 100 mL).[10]
-
Combine the organic layers and dry over anhydrous Na₂SO₄.[10]
-
Remove the solvent by evaporation under reduced pressure.[10]
-
Purify the crude product by column chromatography using an eluent mixture of 15% ethyl acetate/cyclohexane and methanol to yield the target compound.[10]
A general workflow for the synthesis of quinoline derivatives is illustrated below.
References
- 1. innospk.com [innospk.com]
- 2. 5-クロロ-8-キノリノール 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cloxyquin (CAS 130-16-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 5-Chloro-8-hydroxyquinoline | CAS#:130-16-5 | Chemsrc [chemsrc.com]
- 6. 5-Chloro-8-hydroxyquinoline(130-16-5) 1H NMR spectrum [chemicalbook.com]
- 7. 5-Chloro-8-hydroxyquinoline [chembk.com]
- 8. CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines - Google Patents [patents.google.com]
- 9. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 10. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Predicted Spectroscopic Data of 3-Chloroquinolin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic values for 3-chloroquinolin-5-ol. These predictions are derived from established spectroscopic principles and data from similar quinoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Predicted Assignment |
| ~9.5 - 10.5 | Singlet (broad) | - | 1H | OH |
| ~8.7 | Doublet | ~2.0 | 1H | H2 |
| ~8.4 | Doublet | ~2.0 | 1H | H4 |
| ~7.8 | Doublet of Doublets | ~8.0, 1.5 | 1H | H8 |
| ~7.6 | Triplet | ~8.0 | 1H | H7 |
| ~7.2 | Doublet of Doublets | ~8.0, 1.5 | 1H | H6 |
1.1.2. Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Predicted Assignment |
| ~155 | C5 |
| ~148 | C8a |
| ~145 | C2 |
| ~132 | C4 |
| ~130 | C7 |
| ~125 | C4a |
| ~122 | C3 |
| ~118 | C6 |
| ~110 | C8 |
Infrared (IR) Spectroscopy
The IR spectrum is predicted to show the following characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Predicted Functional Group Vibration |
| 3400 - 3200 | Strong, Broad | O-H Stretch (Phenolic) |
| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |
| 1620 - 1580 | Medium-Strong | C=C Stretch (Quinoline Ring) |
| 1500 - 1400 | Medium-Strong | C=C Stretch (Quinoline Ring) |
| 1300 - 1200 | Strong | C-O Stretch (Phenolic) |
| 850 - 750 | Strong | C-Cl Stretch |
Mass Spectrometry (MS)
The mass spectrum is expected to be acquired using Electron Ionization (EI).
| m/z Ratio | Predicted Interpretation |
| 179/181 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern in a ~3:1 ratio) |
| 151/153 | [M-CO]⁺ |
| 144 | [M-Cl]⁺ |
| 116 | [M-Cl-CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (approximately 5-10 mg) would be dissolved in about 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[1] Both ¹H and ¹³C NMR spectra would be recorded on a 400 MHz (or higher) NMR spectrometer.[1] Chemical shifts would be referenced to the residual solvent peak.[1]
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[1] The sample (1-2 mg) would be finely ground with approximately 100-200 mg of dry potassium bromide (KBr). This mixture would then be compressed under high pressure to form a transparent pellet, through which the IR beam is passed.
Mass Spectrometry (MS)
The mass spectrum would be acquired using an Electron Ionization (EI) mass spectrometer.[1] A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) would be introduced into the ion source.[1] The mass spectrum would be recorded over a suitable mass range, for instance, 50-300 m/z.[1]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-Chloroquinolin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 3-Chloroquinolin-5-ol. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from published studies on analogous chloroquinoline and quinolone structures to propose a likely fragmentation pathway. This document is intended to serve as a valuable resource for researchers in the fields of analytical chemistry, pharmacology, and drug development by offering insights into the structural elucidation of this and similar molecules using mass spectrometry. Detailed experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry are provided, alongside a logical workflow for the analytical process.
Introduction
This compound is a halogenated quinoline derivative. The quinoline scaffold is a key structural motif in a wide range of biologically active compounds and pharmaceuticals. Understanding the mass spectrometric behavior of substituted quinolines is crucial for their identification and structural characterization in various matrices, including biological fluids and reaction mixtures. Mass spectrometry, a powerful analytical technique, provides valuable information about a molecule's structure through the analysis of its fragmentation patterns.[1] This guide will focus on the predicted fragmentation of this compound under common ionization techniques.
Predicted Mass Spectrometry Fragmentation Pattern
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a "hard" ionization technique that typically induces extensive fragmentation, providing a detailed fingerprint of the molecule.[5][6]
Predicted Fragmentation Pathways:
-
Molecular Ion Peak ([M]+•): The molecular ion peak is expected at m/z 179 (and a smaller peak at m/z 181 due to the 37Cl isotope, with an approximate ratio of 3:1).[7] The quinoline ring's aromaticity should lend some stability to the molecular ion.
-
Loss of Chlorine Radical ([M-Cl]+): A common fragmentation pathway for chlorinated compounds is the loss of a chlorine radical, leading to a fragment at m/z 144.
-
Loss of Carbon Monoxide ([M-CO]+•): Hydroxylated aromatic compounds can undergo the loss of carbon monoxide (CO). This would result in a fragment at m/z 151.
-
Loss of HCl ([M-HCl]+•): The molecule may undergo a rearrangement to eliminate a neutral molecule of hydrogen chloride (HCl), resulting in a fragment at m/z 143.
-
Quinoline Ring Fragmentation: Further fragmentation of the quinoline ring structure is anticipated. A characteristic loss for quinoline and its derivatives is the expulsion of hydrogen cyanide (HCN), which would lead to further fragment ions. For example, the [M-Cl-HCN]+ fragment would appear at m/z 117.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces a protonated molecule [M+H]+ in the positive ion mode.[8][9] Subsequent fragmentation is induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).[10]
Predicted Fragmentation Pathways of [M+H]+ (m/z 180):
-
Loss of Water ([M+H-H2O]+): For hydroxylated compounds, the loss of a neutral water molecule is a common fragmentation pathway, which would result in a fragment at m/z 162.
-
Loss of HCl ([M+H-HCl]+): Similar to EI, the loss of a neutral HCl molecule is a plausible fragmentation route, leading to a fragment at m/z 144.
-
Loss of Carbon Monoxide ([M+H-CO]+): The protonated molecule could also lose CO, resulting in a fragment at m/z 152.
Data Presentation
The predicted key fragment ions for this compound under EI-MS and ESI-MS/MS are summarized in the table below for easy comparison.
| Ionization Mode | Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |
| EI-MS | 179 ([M]+•) | 144 | Cl |
| 151 | CO | ||
| 143 | HCl | ||
| 117 | Cl, HCN | ||
| ESI-MS/MS | 180 ([M+H]+) | 162 | H2O |
| 144 | HCl | ||
| 152 | CO |
Experimental Protocols
The following are generalized experimental protocols for the mass spectrometric analysis of this compound. Optimization of these parameters for specific instrumentation is recommended.[2]
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced via a direct insertion probe or a gas chromatograph (GC).
-
Ionization Source: Electron Ionization (EI).
-
Electron Energy: 70 eV.[5]
-
Source Temperature: 200-250 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
-
Sample Introduction: A solution of this compound (typically 1-10 µg/mL) in a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid is introduced via liquid chromatography (LC) or direct infusion.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5-4.5 kV.
-
Nebulizing Gas (N2) Flow: 8-12 L/min.
-
Drying Gas (N2) Temperature: 300-350 °C.
-
Mass Analyzer: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Ion Trap.
-
MS1 Scan Range: m/z 50-300 to identify the precursor ion [M+H]+.
-
MS2 Fragmentation: Collision-Induced Dissociation (CID) of the precursor ion at m/z 180.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Ramped or set at various energies (e.g., 10-40 eV) to observe different fragmentation pathways.
Mandatory Visualization
Logical Workflow for Mass Spectrometry Analysis
The following diagram illustrates the logical workflow for the characterization of this compound using mass spectrometry.
Caption: Logical workflow for the mass spectrometric analysis of this compound.
Conclusion
This technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation pattern of this compound. By leveraging knowledge of similar compound classes, we have proposed likely fragmentation pathways under both EI and ESI conditions. The detailed experimental protocols and logical workflow diagram serve as a practical resource for researchers engaged in the analysis of this and related molecules. It is important to emphasize that these fragmentation patterns are predictive and experimental verification is essential for definitive structural confirmation. This guide aims to facilitate such future experimental work and contribute to the broader understanding of the mass spectrometric behavior of halogenated quinolines.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phys.libretexts.org [phys.libretexts.org]
- 10. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
A Technical Guide to the Crystal Structure Analysis of Chloro-Substituted Quinolines: A Methodological Approach
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The determination of the three-dimensional atomic arrangement of molecules through single-crystal X-ray diffraction is a cornerstone of modern chemistry and drug discovery. It provides invaluable insights into molecular geometry, intermolecular interactions, and solid-state packing, which are critical for understanding chemical reactivity, biological activity, and material properties. This guide presents a comprehensive overview of the methodologies involved in the crystal structure analysis of chloro-substituted quinolines, using 3-Chloroquinolin-5-ol as a representative scaffold. While specific crystallographic data for this compound is not publicly available at the time of this writing, this document serves as a detailed technical blueprint for its synthesis, crystallization, and structural elucidation. The protocols and data presentation formats provided herein are based on established practices for similar heterocyclic compounds and are intended to guide researchers in their structural analysis endeavors.
Introduction to Quinoline Scaffolds
Quinoline and its derivatives are a prominent class of heterocyclic compounds characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1] Chloro-substituted quinolines, in particular, serve as versatile intermediates in organic synthesis and are key components in the development of therapeutic agents with activities ranging from anticancer and antibacterial to antimalarial.[2][3][4] The precise positioning of substituents, such as chlorine atoms and hydroxyl groups, on the quinoline ring system dictates the molecule's physicochemical properties and its interactions with biological targets. Therefore, accurate structural characterization is paramount.
Experimental Protocols
A successful crystal structure analysis begins with the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction.
Synthesis of this compound
The synthesis of this compound can be approached through multi-step synthetic routes common for quinoline derivatives. A plausible method involves the Vilsmeier-Haack reaction, a widely used method for the formylation and subsequent cyclization of acetanilides to form chloroquinolines.[5]
Protocol for a Representative Synthesis:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-Dimethylformamide (DMF) to 0-5 °C using an ice bath. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C to form the Vilsmeier reagent.
-
Reactant Addition: To the freshly prepared Vilsmeier reagent, add a substituted acetanilide precursor portion-wise.
-
Cyclization and Chlorination: The reaction mixture is then heated to promote cyclization and the introduction of the chlorine atom at the 3-position. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with ice-cold water. The crude product is then extracted using an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting solid is purified by column chromatography or recrystallization to yield the final product.
Crystallization
The growth of diffraction-quality single crystals is often the most challenging step. Various techniques can be employed, and the optimal conditions must be determined empirically.
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration, leading to crystal formation.
-
Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization at the interface.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a reservoir of a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.
Data Collection and Processing:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a cryoloop.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The data collection strategy involves rotating the crystal and collecting a series of diffraction images.
-
Data Reduction: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The resulting electron density map is used to build an initial molecular model. This model is then refined against the experimental data using full-matrix least-squares methods to optimize atomic positions and thermal parameters.[6]
Data Presentation: Hypothetical Crystallographic Data for this compound
The following tables present hypothetical but realistic crystallographic data for this compound, formatted as they would be in a formal crystallographic report. These values are based on data from structurally related molecules.[1]
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₉H₆ClNO |
| Formula weight | 179.60 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 6.587(2) Å |
| b | 7.278(3) Å |
| c | 15.442(3) Å |
| α | 90° |
| β | 95.42(2)° |
| γ | 90° |
| Volume | 735.9(3) ų |
| Z | 4 |
| Calculated density | 1.621 Mg/m³ |
| Absorption coefficient | 0.384 mm⁻¹ |
| F(000) | 368 |
| Crystal size | 0.30 x 0.25 x 0.20 mm |
| Theta range for data collection | 3.26 to 28.25° |
| Reflections collected / unique | 4003 / 2529 [R(int) = 0.0415] |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2529 / 0 / 143 |
| Goodness-of-fit on F² | 1.094 |
| Final R indices [I > 2σ(I)] | R₁ = 0.0734, wR₂ = 0.1851 |
| R indices (all data) | R₁ = 0.0917, wR₂ = 0.2013 |
| Largest diff. peak and hole | 1.027 and -0.994 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| Cl(1)-C(3) | 1.745(4) |
| O(1)-C(5) | 1.362(5) |
| N(1)-C(2) | 1.315(5) |
| N(1)-C(8a) | 1.378(5) |
| C(2)-C(3) | 1.421(6) |
| C(4)-C(4a) | 1.418(6) |
| C(5)-C(6) | 1.371(6) |
| C(8)-C(8a) | 1.412(6) |
Table 3: Selected Bond Angles (°)
| Angle | Degrees (°) |
| C(2)-N(1)-C(8a) | 117.5(4) |
| N(1)-C(2)-C(3) | 123.8(4) |
| Cl(1)-C(3)-C(2) | 118.9(3) |
| Cl(1)-C(3)-C(4) | 119.5(3) |
| C(2)-C(3)-C(4) | 121.6(4) |
| O(1)-C(5)-C(6) | 121.3(4) |
| O(1)-C(5)-C(4a) | 118.2(4) |
Visualization of Workflows and Relationships
Visual diagrams are crucial for representing complex experimental workflows and logical connections in scientific research. The following diagrams, generated using the DOT language, illustrate key processes in crystal structure analysis.
Caption: Experimental workflow for the crystal structure determination of this compound.
Caption: Logical relationships in the structural elucidation process.
Conclusion
The structural analysis of novel compounds like this compound is a meticulous process that bridges synthetic chemistry with advanced analytical techniques. While the specific crystal structure of this compound remains to be determined, the protocols and methodologies outlined in this guide provide a robust framework for its investigation. The hypothetical data presented serves as a template for the reporting of crystallographic information, ensuring clarity and comparability. For researchers in drug development, the precise structural information obtained from such analyses is indispensable for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. The continued application of these techniques will undoubtedly accelerate the discovery and development of new quinoline-based pharmaceuticals.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 3-Chloroquinoline|CAS 612-59-9|Research Chemical [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mkuniversity.ac.in [mkuniversity.ac.in]
The Enigmatic Profile of 3-Chloroquinolin-5-ol: A Technical Exploration of a Novel Scaffold
For the attention of researchers, scientists, and drug development professionals, this technical guide delves into the available knowledge surrounding 3-Chloroquinolin-5-ol. Notably, a comprehensive review of scientific literature and patent databases reveals a significant scarcity of direct information on the discovery, synthesis, and biological activity of this specific quinoline derivative. This suggests that this compound may represent a novel chemical entity with untapped potential.
This guide, therefore, adopts a theoretical and comparative approach. It will provide a detailed overview of established synthetic strategies for analogous chloro-hydroxyquinolines, offering a roadmap for the potential synthesis of this compound. Furthermore, by presenting the physicochemical properties and biological activities of closely related isomers, we aim to provide a predictive framework for the characteristics of this elusive compound.
Physicochemical Properties of Related Chloro-Hydroxyquinoline Isomers
To offer a baseline for the potential properties of this compound, the following table summarizes key quantitative data for structurally similar compounds. These values can serve as a useful reference for researchers embarking on the synthesis and characterization of this novel molecule.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 5-Chloroquinolin-8-ol | 130-16-5 | C₉H₆ClNO | 179.60 | 122-124 |
| 7-Chloroquinolin-8-ol | Not Available | C₉H₆ClNO | 179.60 | Not Available |
| 3-Chloroquinolin-8-ol | 102878-83-1 | C₉H₆ClNO | 179.61 | Not Available |
| 3-Chloroisoquinolin-6-ol | 1374652-53-5 | C₉H₆ClNO | 179.60 | Not Available |
Prospective Synthetic Pathways
While a specific, validated protocol for the synthesis of this compound is not documented, established methods for the preparation of substituted quinolines can be logically extended to target this molecule. The following section details potential synthetic routes, complete with generalized experimental protocols.
Skraup-Doebner-von Miller Type Cyclization
The Skraup and Doebner-von Miller reactions are cornerstone methods for quinoline synthesis, involving the reaction of an aniline with α,β-unsaturated carbonyl compounds or their precursors. To synthesize this compound, a plausible starting material would be 3-amino-5-chlorophenol.
Hypothetical Experimental Protocol:
-
To a solution of 3-amino-5-chlorophenol in a mixture of concentrated sulfuric acid and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene), add glycerol portion-wise while maintaining a controlled temperature.
-
Heat the reaction mixture under reflux for several hours to facilitate the cyclization and dehydrogenation steps.
-
After cooling, pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the crude product.
-
Purify the crude this compound via recrystallization or column chromatography.
Logical Flow of the Skraup-Doebner-von Miller Reaction:
Caption: Generalized workflow for the synthesis of this compound via a Skraup-Doebner-von Miller type reaction.
Electrophilic Chlorination of 5-Hydroxyquinoline
Another viable approach involves the direct chlorination of a pre-formed quinoline ring. Starting with quinolin-5-ol, an electrophilic chlorinating agent could be used to introduce a chlorine atom at the 3-position. The regioselectivity of this reaction would be a critical factor to control.
Hypothetical Experimental Protocol:
-
Dissolve quinolin-5-ol in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).
-
Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), to the solution at a controlled temperature.
-
Stir the reaction mixture for a specified period, monitoring the reaction progress by techniques like thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and isolate the crude product.
-
Separate the desired 3-chloro isomer from other potential chlorinated products (e.g., at positions 2, 4, 6, 7, or 8) using chromatographic methods.
Electrophilic Chlorination Workflow:
Caption: A potential workflow for the synthesis of this compound via electrophilic chlorination of quinolin-5-ol.
Potential Signaling Pathways and Biological Activity: A Predictive Outlook
Given that many quinoline derivatives exhibit significant biological activity, it is plausible that this compound could interact with various cellular pathways. For instance, chloroquinoline derivatives have been extensively studied for their antimalarial properties, often by inhibiting hemozoin formation in the malaria parasite.[1] Furthermore, some quinoline compounds act as modulators of amyloid precursor protein (APP) metabolism, a key target in Alzheimer's disease research.[1]
The general mechanism of action for many quinoline derivatives is linked to their ability to accumulate in acidic cellular compartments like lysosomes, where they can inhibit enzymatic activity.[1] Should this compound be synthesized, its potential biological effects could be explored in assays related to these and other pathways.
Hypothetical Signaling Pathway Modulation by a Quinoline Derivative:
Caption: A generalized diagram illustrating the potential lysosomotropic mechanism of action for a quinoline derivative.
Conclusion and Future Directions
While this compound remains a largely unexplored chemical entity, the foundational principles of quinoline chemistry provide a clear path for its potential synthesis and characterization. The predictive data from related isomers and the established biological activities of the broader quinoline class suggest that this compound could hold significant promise for further investigation.
Future research should focus on the successful synthesis of this compound, followed by thorough structural elucidation and purification. Subsequent studies can then be directed towards screening for biological activity, particularly in areas where other quinoline derivatives have shown efficacy, such as in infectious diseases and neurodegenerative disorders. The development of a robust synthetic protocol and the initial biological profiling of this novel compound will be crucial first steps in unlocking its potential.
References
Preliminary Biological Screening of 5-Chloroquinolin-8-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary biological screening of 5-Chloroquinolin-8-ol, also known as Cloxyquin. This document details the synthesis, in vitro biological activities, and proposed mechanisms of action of this quinoline derivative. The guide is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a consolidated source of data and experimental protocols to facilitate further investigation into the therapeutic potential of 5-Chloroquinolin-8-ol.
Introduction
5-Chloroquinolin-8-ol (Cloxyquin) is a halogenated derivative of 8-hydroxyquinoline.[1] The quinoline scaffold is a prominent heterocyclic motif in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial and anticancer activities. Cloxyquin, in particular, has demonstrated notable efficacy against various pathogens and cancer cell lines in preliminary screenings.[2][3] This guide summarizes the existing data on its biological activities and provides detailed methodologies for its synthesis and screening to support further research and development efforts.
Synthesis of 5-Chloroquinolin-8-ol
The synthesis of 5-Chloroquinolin-8-ol can be achieved through the Doebner-von Miller reaction, a classic method for synthesizing quinolines.[4]
Experimental Protocol: Synthesis via Doebner-von Miller Reaction[4]
Materials:
-
4-Chloro-2-aminophenol
-
Acrolein diethyl acetal
-
1N Hydrochloric acid (HCl)
-
Sodium carbonate (Na2CO3)
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate
-
Cyclohexane
-
Methanol
Procedure:
-
To a round-bottomed flask, add 4-chloro-2-aminophenol (~1 mmol) and 82.5 mL of 1N HCl solution.
-
Add acrolein diethyl acetal (2.5 mmol) to the reaction mixture.
-
Reflux the resulting solution at 111°C for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Neutralize the solution to a pH of 7-8 by adding solid Na2CO3.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous Na2SO4.
-
Remove the solvent by evaporation under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography using a mixture of 15% ethyl acetate/cyclohexane and methanol as the eluent to afford the pure 5-chloro-8-hydroxyquinoline.
In Vitro Biological Screening
Antibacterial Activity against Mycobacterium tuberculosis
5-Chloroquinolin-8-ol has demonstrated significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[2]
| Strain | MIC50 (µg/mL)[2] | MIC90 (µg/mL)[2] |
| Drug-sensitive M. tuberculosis | 0.125 | 0.25 |
| Isoniazid-resistant M. tuberculosis | 0.125 | 0.25 |
| Rifampin-resistant M. tuberculosis | 0.125 | 0.25 |
| Multidrug-resistant M. tuberculosis | 0.125 | 0.25 |
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% oleic acid-albumin-dextrose-catalase (OADC)
-
Alamar blue solution
-
20% Tween 80
-
96-well microplates
-
Mycobacterium tuberculosis strains
-
5-Chloroquinolin-8-ol stock solution (in DMSO)
Procedure:
-
Prepare serial twofold dilutions of 5-Chloroquinolin-8-ol in a 96-well microplate containing 100 µL of supplemented Middlebrook 7H9 broth per well.
-
Prepare a bacterial suspension of M. tuberculosis in 7H9 broth, adjusted to a McFarland standard of 1.0.
-
Dilute the bacterial suspension 1:50 in 7H9 broth and add 100 µL to each well of the microplate.
-
Incubate the plates at 37°C for 7 days.
-
After incubation, add 25 µL of a 1:1 mixture of Alamar blue reagent and 10% Tween 80 to each well.
-
Re-incubate the plates at 37°C for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.
Anticancer Activity
Preliminary studies on quinoline derivatives, including those structurally similar to 5-Chloroquinolin-8-ol, have indicated potential anticancer activities.[3] The evaluation of these activities typically involves a battery of in vitro assays to assess cytotoxicity, effects on cell proliferation, and cell migration.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of 5-Chloroquinolin-8-ol and incubate for a further 48-72 hours.
-
After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Trypsin-EDTA
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Treat cancer cells with various concentrations of 5-Chloroquinolin-8-ol for 24 hours.
-
Harvest the cells by trypsinization and seed a known number of cells (e.g., 500-1000 cells) into 6-well plates.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
After the incubation period, wash the colonies with PBS, fix them with methanol for 15 minutes, and stain with crystal violet solution for 20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells) in each well.
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Sterile 200 µL pipette tip
Procedure:
-
Seed cancer cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing various concentrations of 5-Chloroquinolin-8-ol.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure to assess cell migration.
Proposed Mechanisms of Action
The precise mechanisms of action for 5-Chloroquinolin-8-ol are still under investigation, but preliminary studies and research on related compounds suggest several potential pathways.
Antibacterial Mechanism
The antibacterial activity of 8-hydroxyquinoline derivatives is often attributed to their ability to chelate metal ions essential for bacterial survival and enzymatic function.[2]
Anticancer Mechanism
The anticancer effects of quinoline derivatives are thought to be multifactorial, involving the inhibition of key cellular processes like protein degradation and the modulation of oncogenic signaling pathways.
Structurally similar quinoline compounds have been shown to act as proteasome inhibitors. The ubiquitin-proteasome system is crucial for the degradation of regulatory proteins involved in cell cycle control and apoptosis. Its inhibition can lead to the accumulation of pro-apoptotic proteins and cell cycle arrest, ultimately inducing cancer cell death.
The Forkhead box M1 (FoxM1) is a transcription factor that is often overexpressed in cancer and plays a critical role in cell proliferation, cell cycle progression, and metastasis. Inhibition of the FoxM1 signaling pathway is a promising strategy for cancer therapy. Some quinoline-based compounds have been found to downregulate the expression and/or activity of FoxM1 and its downstream targets.
Conclusion
5-Chloroquinolin-8-ol (Cloxyquin) is a promising quinoline derivative with demonstrated in vitro antibacterial activity against Mycobacterium tuberculosis and potential anticancer properties. This technical guide provides a foundational resource for researchers interested in further exploring the therapeutic applications of this compound. The detailed experimental protocols and summarized data presented herein are intended to streamline future research efforts and facilitate the development of novel therapeutic agents based on the 5-Chloroquinolin-8-ol scaffold. Further investigations are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.
References
Methodological & Application
Applications of 3-Chloroquinolin-5-ol in Medicinal Chemistry: Application Notes and Protocols
Disclaimer: Extensive literature searches reveal a notable scarcity of specific data on the synthesis, biological activity, and medicinal chemistry applications of 3-Chloroquinolin-5-ol. The information presented herein is therefore based on the well-established profiles of structurally related isomers and derivatives, such as other chloro- and hydroxy-substituted quinolines. These notes and protocols are intended to serve as a foundational guide for researchers, inferring the potential applications of this compound based on the principle of structure-activity relationships. All experimental procedures would require specific adaptation and validation for this particular molecule.
Application Notes
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic placement of substituents, such as a chlorine atom at the 3-position and a hydroxyl group at the 5-position, is anticipated to confer a range of biological activities. Based on analogous compounds, this compound is a promising platform for the development of novel drugs targeting a variety of diseases.
Potential as an Anticancer Agent
The chloroquinoline core is a recognized pharmacophore in oncology. Derivatives have been shown to exert cytotoxic effects against various cancer cell lines. It is hypothesized that this compound could serve as a key intermediate for novel anticancer compounds.
-
Putative Mechanisms of Action:
-
Kinase Inhibition: Many quinoline-based molecules function as inhibitors of protein kinases, which are often dysregulated in cancer.
-
Interference with DNA Replication: The planar quinoline ring system can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
-
Induction of Apoptosis: Chloroquinoline derivatives have been documented to trigger programmed cell death in malignant cells.[1]
-
Table 1: In Vitro Anticancer Activity of Representative Chloroquinoline Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| CQD-1 | A549 (Lung) | 8.2 |
| CQD-1 | HeLa (Cervical) | 5.6 |
| CQD-1 | Lovo (Colon) | 7.1 |
| CQD-1 | MDA-MB-231 (Breast) | 9.5 |
| LM08 | A2780 (Ovarian) | 11.2 |
| Comp-A | MCF-7 (Breast) | 4.60 |
| Comp-B | HCT-116 (Colon) | 5.8 |
| Data sourced from studies on various 3-chloroquinoline derivatives and is intended for comparative purposes.[1] |
Potential as an Antimicrobial Agent
Halogenated hydroxyquinolines are a well-established class of antimicrobial agents. For instance, Cloxyquin (5-chloroquinolin-8-ol) exhibits potent activity against a range of bacteria and fungi.[2] It is plausible that this compound and its derivatives could also possess significant antimicrobial properties.
-
Putative Mechanisms of Action:
-
Metal Ion Chelation: The hydroxyquinoline moiety is a known chelator of essential metal ions, thereby depriving microbial enzymes of necessary cofactors.
-
Disruption of Cell Membranes: The lipophilic nature of the quinoline ring can facilitate the disruption of microbial cell membrane integrity.
-
Table 2: In Vitro Antitubercular Activity of Cloxyquin (5-Chloroquinolin-8-ol)
| Strain Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| M. tuberculosis (Standard Strains) | 0.125 - 0.25 | 0.125 | 0.25 |
| M. tuberculosis (Clinical Isolates) | 0.062 - 0.25 | 0.125 | 0.25 |
| Data for the isomeric compound Cloxyquin is presented to indicate the potential activity of chloro-hydroxyquinolines.[2] |
Potential in Neuroprotection
The quinoline scaffold has been explored for the development of agents targeting neurodegenerative diseases. The antioxidant potential of the phenolic hydroxyl group in this compound, combined with the ability of the quinoline core to be functionalized, suggests a potential role in this therapeutic area.
-
Putative Mechanisms of Action:
-
Antioxidant Activity: The hydroxyl group may act as a free radical scavenger, mitigating oxidative stress implicated in neuronal damage.
-
Cholinesterase Inhibition: Derivatives could be designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.
-
Experimental Protocols
The following protocols are generalized procedures for the synthesis and biological evaluation of chloroquinoline derivatives and should be optimized for this compound.
Protocol 1: General Synthesis of a 3-Chloro-5-hydroxyquinoline Scaffold
A plausible synthetic route to this compound could involve a multi-step process starting from a suitably substituted aniline, followed by cyclization and chlorination. A common method for introducing the 3-chloro substituent is through a Vilsmeier-Haack type reaction.
Materials:
-
m-Anisidine (as a precursor to the 5-hydroxy group)
-
Malonic acid or a derivative
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
A strong acid for demethylation (e.g., HBr)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Cyclization: React m-anisidine with a suitable C3 synthon (e.g., malonic acid derivative) under appropriate conditions (e.g., Skraup or Doebner-von Miller reaction) to form the corresponding 5-methoxyquinolin-4-ol.
-
Chlorination: Treat the resulting quinolinol with a chlorinating agent like POCl₃ to introduce the chlorine atom at the 3-position and convert the 4-hydroxyl to a chloro group.
-
Hydrolysis/Reduction: The 4-chloro group can be subsequently removed (e.g., by catalytic hydrogenation) to yield 3-chloro-5-methoxyquinoline.
-
Demethylation: Cleavage of the methyl ether at the 5-position using a strong acid like HBr will yield the final product, this compound.
-
Purification: The final compound should be purified using standard techniques such as column chromatography and/or recrystallization. Characterization should be performed using NMR, mass spectrometry, and IR spectroscopy.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds
-
Bacterial suspension standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Hypothetical Drug Discovery Workflow
Caption: A generalized workflow for the discovery of drugs derived from a this compound scaffold.
Potential Signaling Pathway Inhibition
Caption: A simplified diagram illustrating the potential inhibition of the PI3K/Akt signaling pathway.
References
The Versatility of 3-Chloroquinolin-5-ol: A Privileged Scaffold in Modern Drug Design
For Immediate Release:
The quinoline ring system, a bicyclic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1] Among its numerous derivatives, 3-chloroquinolin-5-ol is emerging as a particularly versatile starting point for the design of novel therapeutic agents. The strategic placement of the chlorine atom at the 3-position and the hydroxyl group at the 5-position provides reactive handles for a variety of chemical modifications, allowing for the generation of diverse compound libraries with potential applications in oncology, infectious diseases, and beyond.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the this compound scaffold. It covers key synthetic methodologies, biological evaluation techniques, and insights into the signaling pathways modulated by its derivatives.
Application Notes
The this compound scaffold offers a unique combination of features that make it an attractive starting point for drug discovery programs. The chlorine atom at the 3-position is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents to explore the chemical space and optimize biological activity. The hydroxyl group at the 5-position can be functionalized through etherification or esterification, providing another avenue for structural diversification and modulation of physicochemical properties.
Derivatives of the closely related chloroquinoline core have demonstrated significant potential in several therapeutic areas:
-
Anticancer Activity: Chloroquinoline derivatives have been shown to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt and STAT3 pathways.[2]
-
Antimicrobial Activity: The quinoline scaffold is a well-established pharmacophore in the development of antibacterial and antifungal agents.[3] Derivatives have shown activity against a range of pathogens, including multidrug-resistant strains.
Quantitative Data on Chloroquinoline Derivatives
The following tables summarize the biological activity of representative chloroquinoline derivatives. While specific data for this compound derivatives are limited in publicly available literature, the provided data for closely related analogs highlight the potential of this scaffold.
Table 1: Anticancer Activity of Representative Chloroquinoline Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) |
| CQD-1 | 3-Substituted Chloroquinoline | A549 (Lung) | 8.2[1] |
| HeLa (Cervical) | 5.6[1] | ||
| Lovo (Colon) | 7.1[1] | ||
| Comp-A | 3-Substituted Chloroquinoline | MCF-7 (Breast) | 4.60[1] |
| Comp-B | 3-Substituted Chloroquinoline | HCT-116 (Colon) | 5.8[1] |
| Cloxyquin | 5-Chloroquinolin-8-ol | Raji (Burkitt's lymphoma) | ~5-10 fold lower than other congeners |
Note: IC50 is the half-maximal inhibitory concentration.
Table 2: Antimicrobial Activity of Representative Chloroquinoline Derivatives
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) |
| Cloxyquin | 5-Chloroquinolin-8-ol | Mycobacterium tuberculosis | 0.062 - 0.25[4] |
| Hybrid 19 | 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus aureus | 4 - 16[5] |
| Enterococcus faecalis | 4 - 16[5] |
Note: MIC is the minimum inhibitory concentration.
Signaling Pathways Modulated by Chloroquinoline Derivatives
Quinoline derivatives have been shown to interfere with critical signaling pathways that drive cancer progression. Two of the most notable are the PI3K/Akt and STAT3 pathways.
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of this compound derivatives. Researchers should optimize these protocols based on the specific properties of their target compounds.
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on established methods for quinoline synthesis.
Materials:
-
3-Amino-4-chlorophenol
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.
-
Addition of Reactants: Slowly add 3-amino-4-chlorophenol to the mixture with continuous stirring. Add nitrobenzene as an oxidizing agent.
-
Reaction: Heat the reaction mixture to 140-150°C for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a sodium hydroxide solution until a precipitate forms.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: Derivatization of this compound via Suzuki-Miyaura Coupling
This protocol describes a general method for introducing aryl or heteroaryl groups at the 3-position.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/water mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Solvent Addition: Add the degassed solvent mixture to the flask.
-
Reaction: Heat the reaction mixture to 80-100°C under an inert atmosphere (e.g., Argon) for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol is a standard colorimetric assay to assess the cytotoxic effects of the synthesized derivatives.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and the biological activities of related compounds suggest significant potential in oncology and infectious diseases. The protocols and data presented herein provide a valuable resource for researchers looking to explore the therapeutic utility of this versatile molecular framework.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Assays Using 3-Chloroquinolin-5-ol and Related Quinoline Derivatives
Introduction
The quinoline scaffold is a significant heterocyclic structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including potent anticancer and antimicrobial properties.[1] Compounds incorporating the 3-chloroquinoline and 5-chloroquinoline moieties have emerged as a promising class for drug development.[1][2] These molecules often exert their effects by modulating critical cellular processes. For instance, in oncology, their mechanisms frequently involve the induction of apoptosis (programmed cell death) and the inhibition of key cell survival signaling pathways, such as the PI3K/Akt pathway.[1][3][4] In microbiology, they can exhibit antibacterial and antifungal activities.[2][5]
These application notes provide a comprehensive guide to the in vitro evaluation of 3-Chloroquinolin-5-ol and related compounds. The following sections detail standardized protocols for key assays, present quantitative data for representative quinoline derivatives to serve as a benchmark, and illustrate relevant biological pathways and experimental workflows.
Quantitative Data Presentation
The following table summarizes the in vitro biological activity of various chloroquinoline derivatives against cancer cell lines and microbes. This data, compiled from multiple studies, serves as a reference for expected potency and spectrum of activity for this class of compounds.
| Compound Class/ID | Target Cell Line / Organism | Assay Type | Measured Value (IC₅₀ / MIC) |
| 3-Chloroquinoline-Indolinone Hybrid (10c) | HeLa (Cervical Cancer) | Cytotoxicity (MTT) | 4.92 µM[1] |
| 3-Chloroquinoline-Indolinone Hybrid (10c) | HT-29 (Colon Cancer) | Cytotoxicity (MTT) | 6.83 µM[1] |
| 3-Chloroquinoline Derivative (CQD-1) | A549 (Lung Cancer) | Cytotoxicity (MTT) | 8.2 µM[3] |
| 3-Chloroquinoline Derivative (CQD-1) | MDA-MB-231 (Breast Cancer) | Cytotoxicity (MTT) | 9.5 µM[3] |
| Cloxyquin (5-Chloroquinolin-8-ol) | Mycobacterium tuberculosis (H37Ra) | Antimicrobial | 6.25 µg/mL[2] |
| Cloxyquin (5-Chloroquinolin-8-ol) | M. tuberculosis (Clinical Isolates) | Antimicrobial | 0.062 - 0.25 µg/mL[2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment by MTT Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound by measuring the metabolic activity of viable cells.[1][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[1][3]
-
Human cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[3]
-
This compound (or related test compound)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (ELISA reader)[1]
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000 to 10,000 cells/well in 100 µL of complete culture medium.[1][3] Incubate plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[1][3]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution (typically in DMSO) in fresh culture medium. The final DMSO concentration should not exceed 0.5%.[6] After 24 hours, remove the old medium and add 100 µL of the medium containing various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent like doxorubicin).[1][3][6]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[1][3]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[1][3]
-
Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[6][7] Gently shake the plate for 5 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100.[1] Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the compound concentration.[1][7]
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol measures the direct inhibitory effect of a compound on a specific kinase. Luminescence-based assays like ADP-Glo™ or Kinase-Glo® are common, measuring kinase activity by quantifying the amount of ADP produced or ATP consumed.[6][7]
Materials:
-
Recombinant human kinase (e.g., PI3K, Akt, EGFR)[7]
-
Kinase-specific substrate (e.g., a synthetic peptide)[7]
-
Adenosine triphosphate (ATP)[7]
-
Kinase assay buffer[7]
-
This compound (or related test compound)
-
ADP-Glo™ or Kinase-Glo® Assay kit (Promega) or similar[6][7]
-
96-well or 384-well plates
Procedure:
-
Reaction Setup: In a white 96-well plate, add the kinase, its substrate, and various concentrations of this compound in the kinase assay buffer. Include a positive control (a known inhibitor for the specific kinase) and a no-inhibitor (vehicle) control.[7]
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).[6][7]
-
Detection of Kinase Activity (Using ADP-Glo™):
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP produced back to ATP and measure the light generated by a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a luminometer. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[7]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value from the resulting dose-response curve.[7]
Protocol 3: Apoptosis Induction Assessment by Caspase-3 Activity Assay
Apoptosis is a key mechanism of action for many anticancer compounds.[4] Caspase-3 is a critical executioner caspase in the apoptotic pathway, and its activation is a reliable marker of apoptosis.[8][9]
Materials:
-
Cancer cell line
-
6-well or 12-well plates
-
This compound (or related test compound)
-
Lysis buffer
-
Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate like DEVD-pNA or DEVD-AFC)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Treatment: Seed cells in plates and allow them to attach overnight. Treat the cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 24 or 48 hours). A known apoptosis inducer (e.g., staurosporine) should be used as a positive control.[8]
-
Cell Lysis: After treatment, collect both adherent and floating cells. Wash with cold PBS and lyse the cells according to the assay kit manufacturer's instructions.
-
Caspase Assay:
-
Determine the protein concentration of each cell lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate to separate wells.
-
Add the caspase-3 substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal is proportional to the caspase-3 activity.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration. Express the results as a fold-change in activity compared to the untreated control cells.[9]
Visualizations: Pathways and Workflows
Caption: Experimental workflow for evaluating this compound.
Caption: Inhibition of the PI3K/Akt signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Chloroquinolin-5-ol as a Potential Anticancer Agent
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the anticancer activity of 3-Chloroquinolin-5-ol is limited in publicly available literature. The following application notes and protocols are based on the established anticancer properties of structurally related quinoline derivatives, particularly other chloro-hydroxy-quinolines and 3-chloroquinoline compounds. This information is intended to provide a foundational framework for investigating the potential of this compound as an anticancer agent.
Introduction
Quinoline and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1] In oncology, quinoline derivatives have emerged as a significant class of compounds with potent anticancer properties, exhibiting diverse mechanisms of action including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.[1][2] Chloro-substituted quinolines, in particular, are crucial starting materials and key structural motifs in the design of novel anticancer drugs.[1] This document outlines the potential application of this compound as an anticancer agent, providing insights into its potential mechanism of action, protocols for its evaluation, and representative data from related compounds.
Potential Mechanism of Action
Derivatives of 3-chloroquinoline are known to exert their anticancer effects by modulating multiple critical signaling pathways that control cell survival, proliferation, and death.[1] A primary mechanism involves the induction of apoptosis (programmed cell death).[1] Furthermore, many quinoline derivatives have been shown to inhibit pro-survival signaling pathways, with the PI3K/Akt/mTOR pathway being a key target.[3][4]
The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that governs cell growth, proliferation, and survival.[3] Its aberrant activation is a hallmark of many human cancers, making it a prime target for anticancer drug development.[3] Quinoline-based compounds have been developed as inhibitors of this pathway.[5][6] The inhibition of PI3K prevents the activation of its downstream effector Akt, a crucial step for its activity, leading to decreased cell survival and proliferation.[4]
Data Presentation: In Vitro Anticancer Activity of Related Quinoline Derivatives
The cytotoxic effects of various quinoline derivatives have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for this evaluation.[1] The following table summarizes the in vitro anticancer activity of several chloro-hydroxy-quinoline and 3-chloroquinoline derivatives.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Raji (Burkitt's lymphoma) | ~5-10 | [7] |
| Nitroxoline (5-nitro-8-hydroxyquinoline) | Raji (Burkitt's lymphoma) | <1 | [7] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast Cancer) | Potent (82.9% growth reduction) | [8] |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast Cancer) | 8.73 | [9] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Melanoma) | Comparable to Cisplatin | [10] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MDA-MB-231 (Breast Cancer) | Comparable to Cisplatin | [10] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | A549 (Lung Cancer) | Comparable to Cisplatin | [10] |
Experimental Protocols
The evaluation of quinoline derivatives as anticancer agents involves a standardized set of in vitro assays to determine their cytotoxicity and elucidate their mechanisms of action.[1]
Cell Viability Assay (MTT Assay)
This protocol describes a common colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.[4]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).[11]
-
Incubation: Incubate the plates for 48-72 hours.[11]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[11]
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against compound concentration.[4]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to detect changes in the expression and phosphorylation of key proteins in a signaling pathway, such as the PI3K/Akt/mTOR pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells and determine the protein concentration.
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
While direct evidence for the anticancer activity of this compound is not yet widely available, the extensive research on related quinoline derivatives provides a strong rationale for its investigation. The protocols and data presented here offer a comprehensive guide for researchers to explore the cytotoxic potential and mechanistic underpinnings of this compound as a novel anticancer agent. Further studies are warranted to elucidate its specific activity and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Investigation of Antimicrobial Activity of 3-Chloroquinolin-5-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, antimicrobial screening, and mechanistic evaluation of 3-Chloroquinolin-5-ol derivatives. While specific quantitative antimicrobial data for this compound derivatives is not extensively available in the public domain, this document outlines the established methodologies and presents data from analogous quinoline compounds to serve as a reference for researchers in this field.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and antimalarial properties. The introduction of a chlorine atom and a hydroxyl group at the 3 and 5-positions of the quinoline scaffold, respectively, is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to enhanced antimicrobial efficacy. These application notes detail the necessary protocols for the synthesis and evaluation of these novel compounds.
Quantitative Data Summary
Effective data presentation is crucial for comparing the antimicrobial potency of newly synthesized compounds. The following tables provide a standardized format for summarizing quantitative data such as Minimum Inhibitory Concentration (MIC) and Zone of Inhibition. Researchers should populate these tables with their experimental findings for this compound derivatives. For illustrative purposes, data from other relevant chloroquinoline derivatives are presented.
Table 1: Minimum Inhibitory Concentration (MIC) of Analogous Chloroquinoline Derivatives
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (µg/mL) | Bacillus subtilis (µg/mL) | Escherichia coli (µg/mL) | |
| Reference Compound 1 (e.g., 7-chloro-4-(phenylamino)quinoline) | 16 | 8 | 32 |
| Reference Compound 2 (e.g., 2,7-dichloroquinoline-3-carbonitrile) [1] | 11.00 ± 0.03 (Zone of Inhibition in mm) | - | 11.00 ± 0.04 (Zone of Inhibition in mm) |
| This compound Derivative 1 | Insert Data | Insert Data | Insert Data |
| This compound Derivative 2 | Insert Data | Insert Data | Insert Data |
| Positive Control (e.g., Ciprofloxacin) | Insert Data | Insert Data | Insert Data |
| Positive Control (e.g., Fluconazole) | - | - | - |
Table 2: Zone of Inhibition of Analogous Chloroquinoline Derivatives
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (mm) | Bacillus subtilis (mm) | Escherichia coli (mm) | |
| Reference Compound 3 (e.g., 7-chloro-2-ethoxyquinoline-3-carbaldehyde) [1] | - | - | 12.00 ± 0.00 |
| This compound Derivative 1 | Insert Data | Insert Data | Insert Data |
| This compound Derivative 2 | Insert Data | Insert Data | Insert Data |
| Positive Control (e.g., Gentamicin) | Insert Data | Insert Data | Insert Data |
| Positive Control (e.g., Amphotericin B) | - | - | - |
Experimental Protocols
Detailed methodologies for the synthesis and antimicrobial evaluation of this compound derivatives are provided below.
Synthesis of this compound Derivatives
A general synthetic route to 3-chloroquinoline derivatives often involves the Vilsmeier-Haack reaction of the corresponding acetanilide, followed by cyclization. For this compound, a potential starting material would be 3-aminophenol.
Protocol 1: Synthesis of a 3-Chloroquinoline Precursor via Vilsmeier-Haack Reaction
-
Materials:
-
Substituted acetanilide (e.g., from 3-aminophenol)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Round-bottom flask with a stirrer
-
Dropping funnel
-
Reflux condenser
-
Standard laboratory glassware for workup and purification
-
-
Procedure:
-
In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10°C.
-
Once the addition is complete, add the substituted acetanilide portion-wise to the reaction mixture.
-
After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.
-
Heat the reaction mixture to 80-90°C and reflux for the appropriate time (monitor by TLC).
-
After completion of the reaction (indicated by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified 2-chloro-3-formylquinoline derivative.
-
-
Note: This is a general procedure and may require optimization for specific substrates. The resulting 2-chloro-3-formylquinoline can be further modified to yield this compound derivatives through subsequent reactions.
Antimicrobial Susceptibility Testing
The following protocols for broth microdilution and agar well diffusion are standard methods for determining the antimicrobial activity of novel compounds.
Protocol 2: Broth Microdilution Assay for MIC Determination
-
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compounds and the positive control antibiotic.
-
In a 96-well plate, add 100 µL of MHB or RPMI-1640 to each well.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.
-
Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the inoculum to the desired final concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.
-
Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Protocol 3: Agar Well Diffusion Assay for Zone of Inhibition
-
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
Sterile cork borer
-
This compound derivatives
-
Positive control antibiotics
-
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism as described in the broth microdilution protocol.
-
Evenly spread the inoculum over the surface of the MHA plate using a sterile cotton swab.
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer, create uniform wells in the agar.
-
Add a fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration into a designated well.
-
Add the positive control antibiotic and a solvent control (if applicable) to other wells.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
-
Visualizations
The following diagrams, created using the DOT language, illustrate a general experimental workflow and the proposed mechanism of action for quinoline-based antimicrobial agents.
Caption: A logical workflow for the synthesis, antimicrobial screening, and mechanistic studies of this compound derivatives.
Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by quinolone derivatives, leading to DNA damage and cell death.[2][3][4][5]
References
Application Notes and Protocols for Evaluating the Biological Activity of 3-Chloroquinolin-5-ol
For: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently limited publicly available data on the specific biological activities of 3-Chloroquinolin-5-ol. The following protocols and application notes are based on the well-documented activities of structurally related chloro- and hydroxy-quinoline derivatives. These methodologies provide a robust framework for the initial investigation of this compound's biological potential.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1][2][3] The presence of both a chlorine atom and a hydroxyl group on the quinoline scaffold of this compound suggests that it may exhibit significant biological activities. This document provides detailed protocols for evaluating the potential cytotoxic, antimicrobial, and enzyme-inhibitory properties of this compound.
Hypothesized Biological Activities
Based on the activities of structurally similar compounds, this compound is hypothesized to possess:
-
Anticancer Activity: Many quinoline derivatives exhibit cytotoxicity against various cancer cell lines through mechanisms such as the induction of apoptosis and inhibition of critical signaling pathways like the PI3K/Akt/mTOR pathway.[4][5][6]
-
Antimicrobial Activity: Chloro- and hydroxy-quinoline derivatives have demonstrated activity against a range of bacteria and fungi.[3][7]
-
Enzyme Inhibition: The quinoline scaffold is present in numerous enzyme inhibitors, targeting kinases, proteasomes, and DNA-modifying enzymes.[8][9][10]
Data Presentation: Biological Activities of Structurally Related Quinoline Derivatives
The following tables summarize the biological activities of various quinoline derivatives, providing a reference for the potential potency of this compound.
Table 1: Cytotoxicity of Selected Quinoline Derivatives Against Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 2,4-Disubstituted quinoline | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | [1] |
| 2-oxoquinoline derivatives | Various tumor cell lines | 4.4 - 8.7 | [1] |
| Quinoline-chalcone hybrids | A549 (Lung) | 1.91 - 5.29 | [6] |
| 4-Substituted quinolines | Leishmania mexicana | Potent inhibitory activity | [11] |
| 7-chloro-4-quinolinylhydrazone | Various cancer cell lines | Good cytotoxic activity | [2] |
Table 2: Antimicrobial Activity of Selected Quinoline Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| CQD-AB1 | Escherichia coli | 12.5 | [3] |
| CQD-AB1 | Staphylococcus aureus | 25 | [3] |
| Cloxyquin (5-Chloroquinolin-8-ol) | Mycobacterium tuberculosis | 0.062 - 0.25 | [7] |
| 8-hydroxyquinoline derivatives | Staphylococcus aureus | 1.1 - 12.5 | [12] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures cell metabolic activity as an indicator of cell viability.[13][14]
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[14]
-
Incubation: Incubate the plates for 48-72 hours.[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is used to determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.[3]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound
-
96-well microtiter plates
-
Standard antimicrobial agent (positive control)
-
Sterile saline or PBS
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard.[3]
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in the broth medium in the wells of a 96-well plate.[3]
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol 3: PI3K/Akt Signaling Pathway Inhibition Assay (Western Blot)
This protocol is designed to investigate if this compound inhibits the PI3K/Akt signaling pathway, a common target for anticancer quinoline derivatives.[4][6]
Materials:
-
Cancer cell line known to have an active PI3K/Akt pathway
-
This compound
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blot equipment
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary and secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescence imager.
-
Analysis: Analyze the changes in the phosphorylation levels of Akt and mTOR to determine the inhibitory effect of the compound on the pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis and Biological Evaluation of Chloro-Hydroxyquinoline Derivatives
Disclaimer: Direct experimental data on the synthesis and biological evaluation of 3-chloroquinolin-5-ol is limited in the available scientific literature. Therefore, these application notes and protocols are based on its closely related and extensively studied isomer, 5-chloro-8-hydroxyquinoline (Cloxyquin) , and other relevant chloroquinoline derivatives. This information is intended to provide a foundational and methodologically sound guide for researchers interested in the synthesis and biological assessment of this class of compounds.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds that form the backbone of numerous synthetic and natural products with a wide spectrum of biological activities.[1] The introduction of halogen and hydroxyl groups into the quinoline scaffold can significantly modulate the molecule's physicochemical properties and biological efficacy. Chloro-hydroxyquinoline derivatives, in particular, have garnered attention for their potential as anticancer and antimicrobial agents.[1][2] These compounds can exert their biological effects through various mechanisms, including the induction of apoptosis, inhibition of key cellular enzymes, and disruption of microbial processes.[1][3]
This document provides detailed protocols for the synthesis of 5-chloro-8-hydroxyquinoline and the subsequent evaluation of its biological activities. It is designed for researchers, scientists, and drug development professionals.
Synthesis of 5-Chloro-8-hydroxyquinoline
The synthesis of 5-chloro-8-hydroxyquinoline can be achieved through various methods. One common approach is the Skraup synthesis, which involves the reaction of an aniline with glycerol in the presence of an acid and an oxidizing agent.[4]
Experimental Protocol: Synthesis via Skraup Reaction
This protocol is adapted from established methods for quinoline synthesis.
Materials:
-
4-Chloro-2-aminophenol
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)
-
Sodium hydroxide solution (10%)
-
Industrial concentrated hydrochloric acid
-
Activated carbon
-
Benzene, Toluene, or Xylene (as azeotropic water removing agent, optional)
Procedure:
-
In a suitable reaction vessel, combine 4-chloro-2-aminophenol, glycerol, and the chosen oxidizing agent.[4]
-
With vigorous stirring, slowly add concentrated sulfuric acid to the mixture. The temperature should be carefully controlled and maintained between 100-170°C.[4]
-
Heat the reaction mixture to reflux for several hours to ensure the completion of the reaction. During this time, water generated in the reaction can be removed azeotropically using a Dean-Stark apparatus with a suitable solvent like toluene.[4]
-
After the reaction is complete, cool the mixture and carefully neutralize it with a 10% sodium hydroxide solution until the pH reaches approximately 7.[4]
-
The crude product will precipitate out of the solution. Collect the solid by filtration.
-
For purification, dissolve the crude product in water and industrial concentrated hydrochloric acid, then add activated carbon to decolorize the solution.[4]
-
Filter the hot solution to remove the activated carbon.
-
Neutralize the filtrate with a 30% sodium hydroxide solution to precipitate the purified 5-chloro-8-hydroxyquinoline.[4]
-
Collect the purified product by filtration, wash with water, and dry under vacuum.
Biological Evaluation: Anticancer Activity
The anticancer potential of chloro-hydroxyquinoline derivatives is often assessed by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for this evaluation.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa)[5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
5-chloro-8-hydroxyquinoline (or other test compounds)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the 5-chloro-8-hydroxyquinoline derivative in the culture medium. The final concentration of DMSO should be kept below 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[1]
-
Incubation: Incubate the plates for 48-72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Quantitative Data: In Vitro Anticancer Activity of Chloroquinoline Derivatives
The following table summarizes the cytotoxic effects of various chloroquinoline derivatives against different cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7-Chloroquinoline derivative 3 | HCT-116 (Colon) | 23.39 | [5] |
| 7-Chloroquinoline derivative 9 | HCT-116 (Colon) | 21.41 | [5] |
| 7-Chloroquinoline derivative 3 | HeLa (Cervical) | 50.03 | [5] |
| 7-Chloroquinoline derivative 9 | HeLa (Cervical) | 21.41 | [5] |
| 7-Chloroquinoline derivative 3 | MCF-7 (Breast) | 25.37 | [5] |
| 7-Chloroquinoline derivative 9 | MCF-7 (Breast) | 21.41 | [5] |
| 2-((5-chloroquinolin-8-yl)oxy)acetohydrazide derivative | HepG2 (Liver) | 2.99 ± 0.3 | [6] |
Biological Evaluation: Antimicrobial Activity
The antimicrobial properties of chloro-hydroxyquinoline derivatives are typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
5-chloro-8-hydroxyquinoline (or other test compounds)
-
Inoculum of the microorganism standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Compound Preparation: Prepare a series of two-fold dilutions of the 5-chloro-8-hydroxyquinoline derivative in the appropriate broth in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Quantitative Data: In Vitro Antimicrobial Activity of Chloro-hydroxyquinoline Derivatives
The following table presents the MIC values of 5-chloro-8-hydroxyquinoline (Cloxyquin) and related compounds against various microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | Mycobacterium tuberculosis | 0.062 - 0.25 | [2] |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Candida species | 0.031 - 0.5 | [3] |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Fusarium species | 0.5 - 2 | [3] |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus epidermidis | 4 - 16 | [7] |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus aureus | 4 - 16 | [7] |
Visualizations
Synthesis Workflow
Caption: General Synthesis Workflow for 5-Chloro-8-hydroxyquinoline.
Proposed Anticancer Mechanism of Action
Caption: Proposed Anticancer Signaling Pathway Inhibition.
Experimental Workflow for Biological Evaluation
Caption: Experimental Workflow for Biological Evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
Application Notes and Protocols: Mechanism of Action Studies of 3-Chloroquinolin-5-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Chloroquinolin-5-ol is a halogenated quinoline derivative. The quinoline scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The mechanism of action for quinoline-based compounds often involves the inhibition of specific enzymes or receptors.[4] For instance, some quinoline derivatives function as antimalarial agents by inhibiting heme polymerase, while others show potential in Alzheimer's disease research by modulating amyloid precursor protein (APP) metabolism.[4] Halogenated 8-hydroxyquinolines, which are structurally related to this compound, are known for their anti-amebic, antibacterial, and antifungal activities, which are thought to be related to their ability to chelate metal ions.[5] This document provides an overview of potential mechanisms of action for this compound and detailed protocols for its investigation.
Potential Mechanisms of Action and Biological Activities
Based on the activities of structurally related quinoline compounds, this compound may exhibit several biological effects:
-
Antimicrobial Activity: Like other halogenated quinolines such as cloxyquin (5-chloroquinolin-8-ol), this compound may possess antibacterial and antifungal properties.[5] This activity could stem from the chelation of essential metal ions, depriving microbes of necessary nutrients.[5] Another potential antibacterial mechanism for quinolones is the inhibition of bacterial DNA gyrase.[1]
-
Anticancer Activity: Many quinoline derivatives have been investigated as potential anti-tumor agents.[3] Their mechanisms can include the inhibition of critical enzymes like topoisomerases, disruption of microtubule dynamics, or modulation of signaling pathways involved in cell proliferation and apoptosis.[3][6] For example, some derivatives have been shown to increase the transcriptional activity of p53 and p21 and alter the expression of BCL-2 and BAX genes.[6]
-
Enzyme Inhibition: The quinoline scaffold is present in various enzyme inhibitors. For example, certain pyrrolo[2,3-c]quinolines act as allosteric inhibitors of glutamate-5-kinase in Mycobacterium tuberculosis, and other derivatives have been investigated as inhibitors of protein arginine methyltransferase 5 (PRMT5).[7][8]
Data Presentation: Hypothetical Quantitative Data
The following table summarizes potential quantitative data that could be generated for this compound based on activities reported for similar quinoline derivatives.
| Assay Type | Target/Cell Line | Parameter | Hypothetical Value | Reference Compound | Reference Value |
| Antimicrobial | Mycobacterium tuberculosis H37Rv | MIC₅₀ | 0.1 - 0.5 µg/mL | Cloxyquin | 0.125 µg/mL[5] |
| Antimicrobial | Staphylococcus aureus (MRSA) | MIC | 10 - 50 µM | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | Comparable to oxacillin/ciprofloxacin[6] |
| Anticancer | MCF-7 (Breast Cancer) | IC₅₀ | 5 - 25 µM | 3-quinoline-based molecule | 21.02 µM[9] |
| Anticancer | HeLa (Cervical Cancer) | IC₅₀ | 10 - 30 µM | 3-quinoline-based molecule | 27.73 µM[9] |
| Enzyme Inhibition | Glutamate-5-Kinase (Mtb) | IC₅₀ | 1 - 10 µM | 3H-pyrrolo[2,3-c]quinoline | 4.1 µM[7] |
Mandatory Visualizations
Caption: Workflow for determining the IC50 of this compound in a cancer cell line.
Caption: A potential anticancer signaling pathway affected by this compound.
Caption: Logical workflow for hit identification and validation in drug discovery.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis
This protocol is adapted from methods used for testing cloxyquin.[5]
1. Materials:
-
Middlebrook 7H10 agar supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
-
This compound stock solution (1 mg/mL in DMSO).
-
Mycobacterium tuberculosis H37Rv strain.
-
Sterile 96-well plates.
-
Sterile saline solution with 0.05% Tween 80.
2. Procedure:
-
Prepare a bacterial suspension of M. tuberculosis H37Rv in saline-Tween 80, adjusted to a McFarland standard of 1.0. Dilute this suspension 1:20 for inoculation.
-
Prepare serial twofold dilutions of this compound in Middlebrook 7H10 broth directly in the 96-well plates, with final concentrations ranging from 64 µg/mL to 0.06 µg/mL.
-
Inoculate each well with 100 µL of the diluted bacterial suspension. Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.
-
Seal the plates and incubate at 37°C for 14-21 days.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.
Protocol 2: Cell Viability MTT Assay for Anticancer Activity
This protocol describes a common method to assess the cytotoxic effects of a compound on cancer cell lines.[9]
1. Materials:
-
Human cancer cell line (e.g., MCF-7).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Sterile 96-well plates.
2. Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in complete medium and add 100 µL to the respective wells. The final concentrations should typically range from 0.1 µM to 100 µM. Include vehicle control wells (DMSO only).
-
Incubate the plates for an additional 48 to 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 3: Generic Enzymatic Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific enzyme target.
1. Materials:
-
Purified target enzyme.
-
Enzyme-specific substrate.
-
Assay buffer.
-
This compound stock solution (in DMSO).
-
96-well assay plate (e.g., UV-transparent or opaque, depending on the detection method).
-
Detection reagent (if required for colorimetric, fluorescent, or luminescent readout).
2. Procedure:
-
In a 96-well plate, add the assay buffer, the target enzyme, and varying concentrations of this compound. Include controls for 100% enzyme activity (no inhibitor) and 0% activity (no enzyme or substrate).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time by measuring the change in signal (e.g., absorbance, fluorescence) using a plate reader. The measurement can be kinetic or an endpoint reading after a fixed time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 3-Chloro-5-nitroisoquinoline | 10296-47-6 | Benchchem [benchchem.com]
- 4. 3-Chloroquinoline|CAS 612-59-9|Research Chemical [benchchem.com]
- 5. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]
- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-Chloroquinolin-5-ol Synthesis
Welcome to the Technical Support Center for the synthesis of 3-Chloroquinolin-5-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to achieve a 3-chloro-5-hydroxyquinoline scaffold?
The synthesis of this compound can be approached through several strategic pathways, primarily involving either the construction of the quinoline ring with the desired substituents in place or the post-synthetic modification of a pre-formed quinoline core. Key strategies include:
-
Classical Named Reactions: Methods like the Combes and Doebner-von Miller syntheses can be adapted using appropriately substituted anilines and carbonyl compounds. For instance, the Combes synthesis involves the acid-catalyzed condensation of an aromatic amine with a β-diketone.[1][2] The Doebner-von Miller reaction utilizes an aniline with an α,β-unsaturated carbonyl compound.[3]
-
Electrophilic Cyclization: The 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines using an electrophilic chlorine source can yield 3-haloquinolines.[4]
-
Direct Chlorination: The direct electrophilic chlorination of quinolin-5-ol is a potential route, although controlling regioselectivity can be challenging due to the directing effects of the hydroxyl group and the nitrogen atom in the quinoline ring.
Q2: I am experiencing low yields in my quinoline synthesis. What are the common causes and how can I address them?
Low yields in quinoline synthesis are a frequent issue and can often be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. For instance, in many classical syntheses, insufficient heating can lead to incomplete reaction, while excessive temperatures can cause decomposition and tar formation.
-
Poor Quality Starting Materials: Impurities in the aniline or carbonyl starting materials can significantly impact the reaction efficiency and lead to the formation of byproducts.
-
Side Reactions: Polymerization of reactants, especially α,β-unsaturated carbonyl compounds in the Doebner-von Miller synthesis, is a common side reaction that reduces the yield of the desired quinoline.[5]
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion of the limiting reagent and the formation of side products.
To improve yields, it is recommended to meticulously purify starting materials, carefully control the reaction temperature, and systematically optimize the stoichiometry of reactants and the catalyst loading.
Q3: Tar formation is a significant problem in my reaction. How can I minimize it?
Tar formation, particularly in strongly acidic and high-temperature reactions like the Skraup synthesis, is a common challenge. To mitigate this:
-
Control Reaction Exothermicity: Many quinoline syntheses are highly exothermic. Slow and controlled addition of reagents, particularly strong acids, with efficient cooling is crucial.
-
Use of Moderating Agents: In reactions like the Skraup synthesis, the addition of a moderator such as ferrous sulfate can help to control the reaction's vigor and reduce charring.
-
Solvent Choice: The choice of solvent can influence tar formation. In some cases, using a higher boiling point solvent can lead to a cleaner reaction, while in others, solvent-free conditions might be optimal.
Q4: How can I control the regioselectivity of chlorination on a hydroxyquinoline ring?
The hydroxyl group is a strongly activating, ortho-, para-directing group, while the quinoline nitrogen is deactivating, especially under acidic conditions where it is protonated. This makes the regioselective chlorination of quinolin-5-ol at the 3-position challenging. Direct chlorination of quinoline in strongly acidic media typically leads to substitution at the 5- and 8-positions.[6] To achieve chlorination at the 3-position, one might need to consider:
-
Protecting the Hydroxyl Group: Protecting the hydroxyl group can alter its directing effect and potentially favor chlorination at other positions.
-
Directed Chlorination: Employing a directing group strategy could be a viable approach.
-
Building the Ring with Chlorine in Place: A more reliable method is often to use a starting material that already contains the chlorine atom at the desired position, and then construct the quinoline ring around it.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Incorrect reaction temperature- Low purity of starting materials- Insufficient reaction time | - Use a fresh or different catalyst- Optimize the reaction temperature by screening a range of temperatures- Purify starting materials by recrystallization or distillation- Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary |
| Formation of a Dark Tar or Polymeric Material | - Reaction temperature is too high- Highly exothermic and uncontrolled reaction- Polymerization of starting materials | - Lower the reaction temperature- Add reagents, especially strong acids, slowly and with efficient cooling- In the Doebner-von Miller synthesis, consider using a biphasic reaction medium to sequester the carbonyl compound and reduce polymerization[5] |
| Formation of Multiple Products (Isomers) | - Lack of regioselectivity in substitution reactions- Multiple possible cyclization pathways | - Modify the electronic properties of the substrates to favor one pathway- Employ a protecting group strategy to block undesired reaction sites- Optimize the catalyst and solvent system to enhance regioselectivity |
| Product is Difficult to Purify | - Presence of closely related byproducts- Oily or non-crystalline product | - Utilize column chromatography with a carefully selected eluent system for separation- Attempt to form a salt (e.g., hydrochloride) of the product, which may be more crystalline and easier to purify- Try different recrystallization solvents or solvent mixtures |
Experimental Protocols
Proposed Synthesis of a 2,4-Disubstituted-5-hydroxyquinoline via Combes Reaction (Adaptable for this compound)
This protocol is a general guideline and will require significant optimization for the specific target molecule.
Materials:
-
3-Aminophenol (as a surrogate for a precursor to the 5-hydroxyquinoline)
-
A suitable β-dicarbonyl compound (e.g., a 2-chloro-1,3-dicarbonyl compound to introduce the 3-chloro substituent)
-
Acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid)
-
Solvent (if necessary)
Procedure:
-
Condensation: In a round-bottom flask, combine the 3-aminophenol derivative and the β-dicarbonyl compound.
-
Acid Catalysis: Slowly add the acid catalyst to the reaction mixture with vigorous stirring and cooling in an ice bath to control the initial exothermic reaction.
-
Heating: After the initial reaction subsides, heat the mixture to the desired temperature (optimization required, typically in the range of 100-150 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the product precipitates.
-
Isolation: Collect the crude product by filtration, wash with cold water, and dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
Table 1: Key Parameters for Optimization in Combes Synthesis
| Parameter | Range/Options | Considerations |
| Temperature | 80 - 180 °C | Higher temperatures may increase reaction rate but can also lead to decomposition and tar formation. |
| Catalyst | Conc. H₂SO₄, PPA, ZnCl₂, p-TsOH | The choice of acid can significantly affect the yield and reaction time. PPA is often effective for cyclization.[7] |
| Solvent | Solvent-free, high-boiling point solvents (e.g., Dowtherm A) | Solvent-free conditions are often used, but a solvent can help to control the temperature and improve mixing. |
| Reactant Ratio | 1:1 to 1:1.2 (Aniline:Diketone) | A slight excess of the diketone may be beneficial to ensure complete conversion of the aniline. |
Visualizing Reaction Workflows
Troubleshooting Workflow for Low Yield in Quinoline Synthesis
A flowchart for systematically troubleshooting low yields in quinoline synthesis.
General Workflow for Combes Quinoline Synthesis
A general experimental workflow for the Combes synthesis of quinolines.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iipseries.org [iipseries.org]
- 6. pjsir.org [pjsir.org]
- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Common side reactions in the synthesis of 3-Chloroquinolin-5-ol
Technical Support Center: Synthesis of 3-Chloroquinolin-5-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of this compound. While a standardized, single-step protocol is not extensively documented, this guide addresses common challenges based on established synthetic routes for analogous chloroquinoline structures, such as the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the synthesis of this compound?
Low yields are frequently attributed to several factors:
-
Incomplete Reaction: The reaction may not proceed to completion due to insufficient reaction time, incorrect temperature, or suboptimal stoichiometry of reagents.[1]
-
Side Reactions: The formation of undesired byproducts, such as regioisomers, di-chlorinated quinolines, or polymeric materials, can significantly reduce the yield of the target compound.[1]
-
Purity of Starting Materials: Impurities in the precursors, particularly in the aniline derivative, can interfere with the reaction. The presence of moisture can be especially detrimental in reactions involving reagents like phosphoryl chloride (POCl₃).[1]
-
Suboptimal Work-up and Purification: Product loss can occur during extraction, washing, and recrystallization steps.[1]
Q2: My final product is a dark-colored oil or tar instead of a solid. What happened?
The formation of a dark oil or tar typically indicates polymerization or the presence of significant impurities.[1] This can be caused by:
-
Excessive Reaction Temperature: Overheating during the reaction can lead to the decomposition of reagents and the formation of polymeric byproducts. For Vilsmeier-Haack type reactions, the temperature needs to be carefully controlled.[1]
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to a host of side reactions.[1]
-
Presence of Oxygen: Air leaks in the reaction setup can sometimes lead to oxidative side reactions, which produce colored impurities.[1]
Q3: How critical is the reaction temperature, and what is the optimal range?
Reaction temperature is a critical parameter. For Vilsmeier-Haack reactions, which are commonly used to synthesize chloroquinolines, the initial formation of the Vilsmeier reagent is typically conducted at low temperatures (0-5 °C). The subsequent cyclization and chlorination steps often require heating, for instance, refluxing at 80-90 °C for several hours.[1] Exceeding the optimal temperature range can promote the formation of unwanted byproducts and lead to tarring.[1][2]
Q4: I am observing multiple spots on my TLC plate after the reaction. What are these impurities?
Common impurities in the synthesis of chloroquinolines can include:
-
Regioisomers: Depending on the starting materials and reaction conditions, isomers with chlorine at different positions or other isomeric forms of the quinoline ring may be formed.[3]
-
Starting Material: Unreacted starting materials may be present if the reaction did not go to completion.
-
Hydrolysis Products: The presence of water during the synthesis or workup can lead to the hydrolysis of the chloro group, resulting in the formation of 3-hydroxyquinolin-5-ol.[3]
-
Polymeric Byproducts: These often appear as a streak or baseline material on the TLC plate.[2]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Monitor the reaction progress using TLC. Consider extending the reaction time or slightly increasing the temperature if no degradation is observed.[1] |
| Side product formation | Optimize the stoichiometry of reagents. Ensure slow, controlled addition of reagents, particularly POCl₃.[1] | |
| Suboptimal work-up | Check the polarity of extraction solvents to minimize product loss. Increase the number of extractions if necessary.[1] | |
| Product is a Dark Tar | Excessive reaction temperature | Ensure accurate temperature monitoring and control. Use an oil bath for stable heating.[1] |
| Impure starting materials | Purify starting materials before use (e.g., distillation or recrystallization). Ensure all reagents and solvents are anhydrous.[1] | |
| Multiple Products (TLC) | Formation of isomers/byproducts | Optimize reaction conditions (temperature, solvent, catalyst). Consider purification by column chromatography to separate isomers.[3] |
| Hydrolysis of product | Use anhydrous solvents and perform the work-up under inert conditions if possible. Avoid excessive heat during the aqueous work-up.[3] | |
| Difficulty in Purification | Co-crystallization of impurities | Try a different solvent system for recrystallization. A binary solvent system (a "good" solvent and a "poor" solvent) can be effective.[3] |
| Similar polarity of product and impurities | If recrystallization is ineffective, use column chromatography. A gradient elution may be necessary to separate closely related compounds.[3] |
Experimental Protocols
The following is a general protocol for the synthesis of a chloroquinoline derivative via a Vilsmeier-Haack reaction, which can be adapted for this compound.
General Protocol for Synthesis via Vilsmeier-Haack Reaction
-
Materials:
-
Substituted Acetanilide (e.g., 3-hydroxyacetanilide) (1.0 eq)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (2.0-3.0 eq)
-
Ice-cold water
-
Ethyl acetate (for extraction/recrystallization)
-
-
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool DMF to 0-5 °C in an ice bath. Add POCl₃ dropwise to the cooled DMF under constant stirring, ensuring the temperature does not rise above 10 °C.[1]
-
Reactant Addition: Once the addition of POCl₃ is complete, add the substituted acetanilide portion-wise to the reaction mixture while maintaining a low temperature.[1]
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (typically 80-90 °C) for several hours. Monitor the reaction progress by TLC.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice or ice-cold water.[1]
-
Isolation: Stir the aqueous mixture for 30 minutes. The crude product may precipitate. If not, neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[3]
-
Visual Guides
Proposed Synthetic Pathway and Side Reactions
Caption: Proposed synthesis of this compound and common side reactions.
Troubleshooting Workflow for Low Yield
Caption: A flowchart for systematically troubleshooting low yields in synthesis.[1]
References
Technical Support Center: Synthesis & Purification of 3-Chloroquinolin-5-ol
Welcome to the technical support center for the synthesis and purification of 3-Chloroquinolin-5-ol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving product purity. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities in quinoline synthesis typically arise from the specific synthetic route used. Common impurities can include:
-
Unreacted Starting Materials: Such as the aniline or aminophenol precursor.[1]
-
Polymeric Byproducts (Tar): Particularly common in reactions like the Skraup or Doebner-von Miller synthesis, which use harsh acidic conditions and high temperatures.[2][3] Tar formation is often due to the polymerization of intermediates.[3]
-
Oxidized Impurities: The presence of air or other oxidizing agents can lead to colored impurities.[4]
-
Other Isomers: Side reactions can lead to the formation of other chloroquinoline isomers which may have very similar physical properties, making them difficult to separate.[1]
-
Aldol Condensation Products: In syntheses like the Friedländer method, self-condensation of ketone reactants can be a significant side reaction.[2]
Q2: My final product has a persistent brownish or dark tint. What is the likely cause and how can I remove it?
A2: A brownish tint often indicates the presence of polymeric byproducts or trace oxidized impurities.[1] An effective method to remove these colored impurities is through recrystallization with the addition of activated carbon. The activated carbon adsorbs the colored molecules, and after hot filtration to remove the carbon, a purer, less colored product can be crystallized from the filtrate.[1][5]
Q3: I am observing an unexpected peak in my HPLC analysis. How can I identify this unknown impurity?
A3: Identifying an unknown impurity typically requires hyphenated analytical techniques. The most powerful and common method is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1] This technique provides both the retention time from HPLC and the molecular weight from MS, which are crucial for proposing a structure.[1][6] For complete structural elucidation, the impurity can be isolated using preparative HPLC and then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Q4: How can I moderate the reaction to prevent excessive tar formation in a Skraup-type synthesis?
A4: The Skraup synthesis is known for being highly exothermic and prone to tar formation.[3] To control the reaction and minimize charring, you can:
-
Add a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[3] Boric acid has also been shown to relieve the intensity of the reaction.[5]
-
Control Reagent Addition: Add concentrated sulfuric acid slowly and with efficient cooling to manage the exotherm.[3]
-
Ensure Efficient Stirring: Good mixing helps to dissipate heat and prevent localized hotspots where polymerization is more likely to occur.[3]
Troubleshooting Guide: Improving Purity
Issue 1: Low Purity Observed After Initial Synthesis
-
Symptoms:
-
Possible Causes:
-
The reaction may be incomplete.
-
Reaction conditions (temperature, time, reagent stoichiometry) were not optimal, leading to the formation of byproducts.[1]
-
-
Solutions:
-
Optimize Reaction Conditions: Monitor the reaction's progress using TLC or HPLC to ensure it has gone to completion. Consider adjusting the reaction time, temperature, or the ratio of reagents.[1]
-
Initial Purification by Extraction: Before attempting recrystallization or chromatography, perform a liquid-liquid extraction. Dissolve the crude product in a suitable organic solvent and wash with a dilute acid solution to remove basic impurities, followed by a wash with a dilute basic solution (e.g., sodium bicarbonate) to remove acidic impurities.[1]
-
Issue 2: Persistent Impurity Peak in HPLC After Recrystallization
-
Symptoms:
-
An impurity peak remains in the HPLC chromatogram, even after multiple recrystallization attempts.
-
The impurity appears to have a polarity very similar to this compound, making separation difficult.[1]
-
-
Possible Causes:
-
Solutions:
-
Change the Recrystallization Solvent System: If a single solvent is ineffective, switch to a binary solvent system. Dissolve the impure compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" "anti-solvent" (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid, then allow it to cool slowly.[1] For quinoline derivatives, mixtures like ethanol/water are often effective.[1]
-
Column Chromatography: If recrystallization fails, column chromatography provides higher resolving power. A silica gel column with a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate compounds with similar polarities.
-
Preparative HPLC: For achieving the highest level of purity, preparative HPLC is the most powerful technique for separating closely related impurities.[1]
-
Data Presentation: Purification Techniques
The selection of a purification method significantly impacts final purity and yield. The following table summarizes the effectiveness of common purification techniques applicable to quinoline derivatives.
| Purification Technique | Starting Material | Reagents/Conditions | Achieved Purity (%) | Yield (%) | Source |
| Recrystallization | Crude 8-hydroxyquinoline (78.0% purity) | Dichloromethane | 99.5 | 96.5 | [7] |
| Recrystallization | Crude 8-hydroxyquinoline (82.0% purity) | Chloroform | 99.0 | 95.0 | [7] |
| Salt Formation & Neutralization | Crude 5-chloro-8-hydroxyquinoline | 1. 7.5% HCl, Activated Carbon 2. Neutralization with 10% NaOH | 99.0 | 89.0 | [5] |
| Distillation | Crude Quinoline from Skraup Synthesis | Steam distillation, followed by vacuum distillation | High (not specified) | 84-91 | [7] |
Visualizing Workflows and Logic
Synthesis and Impurity Formation
A generalized pathway for quinoline synthesis, highlighting where common side reactions occur that can lead to impurities.
Caption: Generalized synthesis pathway highlighting common impurity sources.
Purification Workflow
A step-by-step workflow for purifying the crude product to achieve high purity.
Caption: Standard workflow for the purification of this compound.
Troubleshooting Logic Flow
A decision tree to systematically diagnose and solve purity issues based on analytical observations.
Caption: A logical flow for troubleshooting common purity issues.
Experimental Protocols
Protocol 1: Recrystallization using a Binary Solvent System
This protocol is a general method for purifying solid organic compounds when a single solvent is ineffective.
-
Solvent Selection: Choose a "good" solvent in which this compound is highly soluble when hot (e.g., ethanol, methanol) and a "poor" solvent (anti-solvent) in which it is insoluble even when hot (e.g., water, hexane). The two solvents must be miscible.
-
Dissolution: Place the impure, dry solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the compound.
-
Decolorization (Optional): If the solution is colored, add a small amount (1-2% by weight) of activated carbon and gently boil the solution for a few minutes.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities.[1]
-
Precipitation: Re-heat the clear filtrate to boiling. Add the "poor" solvent dropwise while stirring until the solution just begins to turn cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and ensure the solution is saturated.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for developing an analytical HPLC method to assess the purity of this compound.[6][8]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[6]
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for separating aromatic compounds.[6]
-
Mobile Phase: A gradient elution is often preferred for separating complex mixtures. A typical mobile phase could consist of:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile or Methanol
-
An optimized gradient program (e.g., starting with 95% A, ramping to 5% A over 20 minutes) should be developed to achieve good peak resolution.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.[6]
-
Column Temperature: Maintain a constant column temperature (e.g., 30 °C) for reproducible results.[6]
-
Detection: Use a UV detector set at a wavelength corresponding to the maximum absorbance of this compound (determined by UV-Vis spectroscopy). A PDA detector is recommended to assess peak purity.[6]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., the mobile phase) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 3-Chloroquinolin-5-ol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the recrystallization of 3-Chloroquinolin-5-ol. This resource offers troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and a visual troubleshooting workflow to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: No Crystals Are Forming
-
Question: I have prepared a solution of my this compound, but no crystals have formed even after cooling. What could be the issue?
-
Answer: The absence of crystal formation is a common challenge and can be attributed to several factors:
-
Supersaturation Not Reached: The solution may not be sufficiently concentrated for nucleation to occur.[1]
-
Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures, preventing it from precipitating.[1][2]
-
Presence of Impurities: Certain impurities can inhibit nucleation and the subsequent crystal growth.[1]
-
Lack of Nucleation Sites: A very smooth and clean crystallization vessel may not offer enough imperfections for the initial formation of crystals.[1][3]
Troubleshooting Steps:
-
Induce Nucleation:
-
Increase Supersaturation:
-
Issue 2: Oiling Out Instead of Crystallizing
-
Question: My compound is separating as an oil instead of forming solid crystals. What is happening and how can I fix it?
-
Answer: "Oiling out" occurs when the solute precipitates from the solution above its melting point, forming a liquid phase instead of solid crystals. This is often an issue when the boiling point of the solvent is higher than the melting point of the compound.[4]
Troubleshooting Steps:
-
Adjust the Temperature: Re-dissolve the oil by gently heating the solution.[1]
-
Modify the Solvent System: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling. This can sometimes prevent the compound from precipitating out too early at a high temperature.[1] Consider using a different solvent or a mixture of solvents with a lower boiling point.[1]
-
Reduce the Concentration: Add more solvent to the solution to decrease the concentration before attempting to crystallize again.[1]
-
Issue 3: Very Low Yield of Crystals
-
Question: I have successfully grown crystals, but the final yield is very low. How can I improve it?
-
Answer: A low yield can result from several factors during the recrystallization process:
-
Using too much solvent: This is a common reason for low recovery.[5][6]
-
Premature filtration: Filtering the crystals before crystallization is complete.[1]
-
High solubility at low temperatures: The chosen solvent may still dissolve a considerable amount of the compound even at low temperatures.[1]
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.[1][3]
-
Cool Thoroughly: Ensure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize the amount of precipitate before filtration.[1][2]
-
Minimize Transfers: Reduce the number of transfers of the solution and crystals to avoid material loss.
-
Issue 4: Formation of Fine Powder or Small Needles
-
Question: As soon as my solution starts to cool, a large amount of fine powder or very small needles "crash out" of the solution. Is this a problem?
-
Answer: The rapid formation of a fine powder or small needles suggests that the solution is cooling too quickly, leading to rapid precipitation rather than slow crystal growth.[6] This can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.
Troubleshooting Steps:
-
Slow Down the Cooling Rate: Insulate the crystallization vessel to slow down the rate of cooling. For instance, you can place the flask in a warm water bath that is allowed to cool to room temperature overnight.[1][2]
-
Use a Different Solvent: Choose a solvent in which the compound has slightly higher solubility at room temperature.[1]
-
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent is critical and may require preliminary screening. Given the polar nature of the molecule (containing both nitrogen and hydroxyl groups), polar solvents or solvent mixtures are likely to be effective.[2][7]
1. Solvent Selection:
-
Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating.
-
An ideal solvent should dissolve the compound when hot but not at room temperature.
-
Potential solvents for polar heterocyclic compounds include ethanol, methanol, acetone, ethyl acetate, or mixtures such as ethanol/water.[2][3]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution.[3]
-
Continue adding small portions of the hot solvent until the compound is completely dissolved.[4]
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[8]
4. Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[2][6]
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[3][6]
5. Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[2][3]
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[3]
6. Drying:
-
Dry the purified crystals, for example, in a desiccator or a vacuum oven, to remove any residual solvent.
Data Presentation
Table 1: Properties of Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Good for many polar organic compounds.[2] |
| Methanol | 65 | Polar | Similar to ethanol but with a lower boiling point. |
| Acetone | 56 | Polar | A versatile solvent, but its low boiling point may be a limitation. |
| Ethyl Acetate | 77 | Moderately Polar | Can be a good choice for compounds with intermediate polarity. |
| Water | 100 | Very Polar | Can be used in a mixed solvent system (e.g., ethanol/water) for polar compounds.[2][9] |
| Toluene | 111 | Non-polar | May be suitable for less polar impurities to remain in solution. |
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. youtube.com [youtube.com]
- 4. Recrystallization [wiredchemist.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. youtube.com [youtube.com]
- 9. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Chromatographic Purification of 3-Chloroquinolin-5-ol
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the chromatographic purification of 3-Chloroquinolin-5-ol.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Issue 1: Significant Peak Tailing in Chromatogram
Question: I am observing significant peak tailing for this compound during column chromatography. What are the likely causes and how can I resolve this?
Answer: Peak tailing is a common issue when purifying quinoline derivatives, which are basic compounds. The primary cause is often the interaction between the basic nitrogen of the quinoline and acidic silanol groups on the surface of the silica gel stationary phase. Here are several strategies to mitigate this issue:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor. For basic compounds like quinolines, using a low pH (e.g., pH 2.5-4) can protonate the analyte and suppress the ionization of the acidic silanol groups, which minimizes these unwanted interactions.[1]
-
Use of Mobile Phase Additives: Adding a small amount of a competing base, such as 1-3% triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites on the silica gel, leading to improved peak shape.[1]
-
Deactivate the Silica Gel: Before loading your sample, you can neutralize the acidic sites on the silica by flushing the packed column with a solvent system containing a small amount of a base like triethylamine.[1]
-
Employ a Highly Deactivated Column: Consider using a column with advanced end-capping. This modification minimizes the number of accessible silanol groups, reducing the potential for tailing.[1]
Issue 2: Decomposition of this compound on the Column
Question: My this compound appears to be degrading on the silica gel column during purification. How can I prevent this decomposition?
Answer: The acidic nature of standard silica gel can cause the decomposition of sensitive quinoline derivatives.[1][2] To prevent this, consider the following approaches:
-
Deactivation of Silica Gel: As mentioned for peak tailing, pre-treating the silica gel by flushing the column with a solvent containing 1-3% triethylamine can neutralize the acidic sites and prevent degradation.[1]
-
Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase. Options include:
-
Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography can be a viable alternative to normal-phase on silica gel.[1]
Issue 3: Poor Separation of Closely Related Impurities
Question: I am struggling to separate this compound from impurities with very similar polarity. What can I do to improve the resolution?
Answer: Separating closely related impurities, such as regioisomers, can be challenging.[3][4] Here are some strategies to enhance separation:
-
Optimize the Eluent System: The choice of eluent is crucial for good separation.[3] Use Thin Layer Chromatography (TLC) to screen various solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3] Aim for an Rf value of approximately 0.2-0.3 for your target compound to achieve optimal separation on a column.[1]
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can help to resolve compounds with similar polarities.[3][5]
-
Preparative HPLC: For high-purity requirements and difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide superior resolution compared to standard column chromatography.[3]
Issue 4: Low Recovery of the Purified Product
Question: After performing column chromatography, the recovery of my purified this compound is very low. What could be the reason, and how can I improve the yield?
Answer: Low recovery can be due to several factors:
-
Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase, especially if it is degrading on the column.[6] The solutions for compound decomposition mentioned above can help to mitigate this.
-
Compound "Streaking" or "Tailing": If the compound tails significantly, it can be spread across many fractions, making it difficult to collect completely and leading to apparent low recovery.[6] Improving peak shape will also improve recovery.
-
Incorrect Eluent Polarity: If the eluting solvent is not polar enough, your compound may not move off the column in a reasonable volume, or at all.[6] If you suspect this is the case, gradually increase the polarity of your eluent.[6]
-
Dilute Fractions: It's possible your compound has eluted, but the fractions are too dilute to be detected by TLC.[6] Try concentrating a few fractions in the expected elution range to see if the compound is present.[6]
Data Presentation
The following tables summarize key quantitative data for the chromatographic purification of quinoline derivatives.
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for many organic compounds.[3] |
| TLC Eluent Screening | Hexane/Ethyl Acetate Mixtures | A versatile system for compounds of moderate polarity.[3][5] |
| Target TLC Rf Value | 0.2 - 0.3 | Provides a good balance for effective separation on a column.[1] |
| Mobile Phase Additive | 1-3% Triethylamine (TEA) | Neutralizes acidic silanol groups, reducing peak tailing.[1] |
Table 2: Typical Purification Outcomes for Quinoline Derivatives
| Purification Method | Typical Purity | Typical Recovery | Application |
| Recrystallization | 95-98% | 60-80% | Removing minor impurities and obtaining crystalline material.[5] |
| Column Chromatography | >99% | 50-75% | Separating complex mixtures and achieving high purity.[5] |
Experimental Protocol: Purification by Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
1. Selection of Eluent System:
-
Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound.[1] This will be your initial eluent.
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.[3][5]
-
Drain the excess solvent until the solvent level is just at the top of the silica bed.[5]
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.[3]
-
Alternatively, for less soluble compounds, create a dry-loading sample by adsorbing a solution of your crude product onto a small amount of silica gel and evaporating the solvent.
-
Carefully load the dissolved sample or the dry-loaded silica onto the top of the column bed.[3][5]
4. Elution:
-
Begin passing the eluent through the column.[3]
-
You can use either an isocratic elution (maintaining the same solvent composition) or a gradient elution. For gradient elution, start with the low-polarity solvent mixture and gradually increase the percentage of the more polar solvent to elute compounds with higher affinity for the stationary phase.[3][5]
5. Fraction Collection and Analysis:
-
Collect the eluting solvent in a series of fractions.[3]
-
Monitor the composition of each fraction using TLC to identify which fractions contain the purified this compound.[3]
6. Combine and Evaporate:
-
Combine the pure fractions containing your target compound.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.[3]
Visualizations
References
Preventing byproduct formation in 3-Chloroquinolin-5-ol reactions
Technical Support Center: 3-Chloroquinolin-5-ol Reactions
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Nucleophilic Substitution/Cross-Coupling
Symptoms:
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of unreacted this compound.
-
The isolated yield of the desired product is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Hydroxyl Group Interference | The unprotected 5-hydroxyl group can act as a nucleophile or interfere with the catalyst. | Protect the hydroxyl group before proceeding with the reaction. Common protecting groups include tert-Butyldimethylsilyl (TBDMS), Methoxymethyl (MOM), or Benzyl (Bn). |
| Incomplete Reaction | The reaction may not have reached completion. | Monitor the reaction progress using TLC or LC-MS. Consider extending the reaction time or increasing the temperature. |
| Suboptimal Reaction Conditions | Incorrect temperature, solvent, or base can hinder the reaction. | Review literature for similar reactions to ensure optimal conditions. For Suzuki or Buchwald-Hartwig reactions, screen different ligands and bases. |
| Impure Starting Materials | Impurities in this compound or the coupling partner can inhibit the catalyst. | Verify the purity of starting materials using Nuclear Magnetic Resonance (NMR) or melting point analysis. Purify if necessary. |
| Moisture or Oxygen | Reactions involving organometallic catalysts are often sensitive to moisture and oxygen.[1] | Use anhydrous solvents and flame-dried glassware. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for low-yield reactions.
Issue 2: Formation of Multiple Byproducts
Symptoms:
-
TLC analysis shows multiple spots in addition to the starting material and product.
-
HPLC or GC-MS analysis reveals several impurity peaks.
-
The final product is a dark-colored oil or tar instead of a crystalline solid.[1]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Reactivity of Unprotected Hydroxyl Group | The 5-OH group can undergo side reactions such as O-arylation in cross-coupling reactions or act as a competing nucleophile. | Protect the hydroxyl group prior to the reaction at the 3-position. |
| Self-Condensation/Polymerization | At elevated temperatures, phenolic compounds can be prone to polymerization, leading to tar formation.[1] | Use a protecting group for the hydroxyl function. Lower the reaction temperature if possible and monitor the reaction closely to avoid prolonged heating. |
| Formation of Isomers | In some synthesis routes of chloroquinolines, isomers like 4-chloroquinoline can be formed. | Purify the starting this compound to remove any isomeric impurities before use. |
| Hydrolysis of Chloro Group | Presence of water at elevated temperatures can lead to the formation of 3-hydroxyquinolin-5-ol. | Ensure strictly anhydrous conditions. |
| Oxidative Side Reactions | Air leaks in the reaction setup can lead to the formation of colored impurities.[1] | Degas solvents and ensure the reaction is maintained under a positive pressure of an inert gas. |
Frequently Asked Questions (FAQs)
Q1: Why is it often necessary to protect the hydroxyl group of this compound?
The 5-hydroxyl group is nucleophilic and can compete with other nucleophiles in substitution reactions or react with electrophilic reagents intended for another part of the molecule. In palladium-catalyzed cross-coupling reactions, the phenolic hydroxyl can also interfere with the catalytic cycle, potentially leading to catalyst deactivation or the formation of O-coupled byproducts. Protecting the hydroxyl group as an ether (e.g., TBDMS, MOM, or Benzyl ether) masks its reactivity, allowing for cleaner and more selective reactions at the 3-chloro position.
Q2: What are the common byproducts observed in reactions with unprotected this compound?
While specific data for this molecule is scarce, based on general chemical principles, likely byproducts include:
-
O-functionalized products: In reactions with electrophiles, the hydroxyl group can react to form ethers or esters.
-
Dimerization/Oligomerization: Phenolic compounds can sometimes undergo oxidative coupling or other condensation reactions, especially at higher temperatures.
-
Products of competing nucleophilic attack: In cross-coupling reactions, the hydroxyl group might compete with the intended nucleophile, leading to undesired products.
Q3: How do I choose the right protecting group for the 5-hydroxyl group?
The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions for its removal.
| Protecting Group | Protection Reagents | Deprotection Conditions | Stability |
| TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF in THF; or acidic conditions (e.g., HCl in MeOH) | Stable to most non-acidic and non-fluoride conditions. |
| MOM | MOM-Cl, DIPEA, DCM | Acidic conditions (e.g., HCl in MeOH) | Stable to bases, nucleophiles, and reducing/oxidizing agents. |
| Benzyl (Bn) | Benzyl bromide, K₂CO₃, Acetone | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions, and many oxidizing/reducing agents. |
Q4: What are the key parameters to control in a Suzuki-Miyaura coupling reaction with a protected this compound?
The key parameters for a successful Suzuki-Miyaura coupling are:
-
Catalyst and Ligand: Aryl chlorides are generally less reactive than bromides or iodides, often requiring more active catalysts. Palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are commonly used.
-
Base: The choice of base is crucial. Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are frequently employed.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used.
-
Temperature: Reactions are typically heated, often between 80-110 °C.
Experimental Protocols
Protocol 1: Protection of the 5-Hydroxyl Group as a TBDMS Ether
Objective: To protect the hydroxyl group of this compound to prevent its interference in subsequent reactions.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction for 12-16 hours, monitoring its progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-chloro-5-((tert-butyldimethylsilyl)oxy)quinoline.
Experimental Workflow for Protection:
Caption: Workflow for TBDMS protection of this compound.
Protocol 2: Suzuki-Miyaura Coupling of O-Protected this compound
Objective: To perform a C-C bond formation at the 3-position of the protected this compound.
Materials:
-
3-chloro-5-((tert-butyldimethylsilyl)oxy)quinoline (or other protected derivative)
-
Arylboronic acid
-
Pd₂(dba)₃
-
XPhos
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried Schlenk flask, add the protected this compound (1.0 eq), arylboronic acid (1.5 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
References
Technical Support Center: Scaling Up the Synthesis of 3-Chloroquinolin-5-ol
Welcome to the technical support center for the synthesis of 3-Chloroquinolin-5-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up production, troubleshooting common experimental issues, and ensuring high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and which is most suitable for scaling up? A1: The Vilsmeier-Haack reaction is a widely used and scalable method for the synthesis of 3-chloroquinoline derivatives.[1] This approach typically involves the reaction of a substituted acetanilide with a Vilsmeier reagent (formed from phosphorus oxychloride and DMF). For this compound, a suitable starting material would be N-(3-hydroxyphenyl)acetamide. Alternative methods, such as those based on the Skraup or Doebner-von Miller reactions, are often less suitable for scaling up due to harsh conditions, the formation of tar, and low yields.[2][3]
Q2: What are the critical parameters to control during the Vilsmeier-Haack reaction for this synthesis? A2: Temperature control is paramount. The formation of the Vilsmeier reagent (POCl₃ and DMF) is highly exothermic and should be performed at 0-5°C.[1] The subsequent cyclization reaction is typically conducted at an elevated temperature (e.g., 80-90°C).[1] Maintaining anhydrous (moisture-free) conditions is also critical, as reagents like POCl₃ are highly moisture-sensitive.[1] The stoichiometry of the reagents, particularly the ratio of POCl₃ to the acetanilide precursor, must be precisely controlled to prevent side reactions.
Q3: My final product is a dark-colored oil or tar instead of a solid. What causes this? A3: The formation of dark tars or oils is a common issue, often resulting from polymerization or side reactions.[2] This can be caused by excessive reaction temperatures, which lead to the decomposition of reagents and intermediates.[1] Incorrect stoichiometry or the presence of oxygen (air leaks) can also contribute to the formation of colored impurities through oxidative side reactions.[1]
Q4: How can I effectively purify the crude this compound product on a larger scale? A4: A multi-step purification strategy is often necessary. An initial work-up involving quenching the reaction mixture in ice-cold water, followed by neutralization, will precipitate the crude product.[1] This crude solid can then be further purified. For large-scale operations, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is often the most economical method. If significant impurities persist, column chromatography on silica gel may be required, though this can be less practical for very large quantities.[4]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Issue 1: Low Reaction Yield
-
Symptoms: The isolated product mass is significantly lower than the theoretical maximum.
-
Possible Causes & Solutions:
| Possible Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | Extend the reaction time or slightly increase the reaction temperature, continuing to monitor until the starting material is consumed. |
| Purity of Starting Materials | Analyze the purity of precursors (e.g., N-(3-hydroxyphenyl)acetamide) via NMR or melting point analysis. | Purify starting materials before use through recrystallization or distillation.[1] |
| Presence of Moisture | Observe if reagents fume excessively or if the reaction is unexpectedly vigorous. | Flame-dry all glassware before use. Use anhydrous solvents and handle moisture-sensitive reagents like POCl₃ under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Suboptimal Work-up | Analyze aqueous and organic layers post-extraction via TLC to check for product loss. | Ensure the pH is correct during neutralization to fully precipitate the product. Increase the number of extractions to ensure complete recovery from the aqueous phase.[1] |
Issue 2: Product Fails to Crystallize or Precipitate
-
Symptoms: After the work-up, the product remains an oil or is too soluble in the crystallization solvent.
-
Possible Causes & Solutions:
| Possible Cause | Diagnostic Check | Recommended Solution |
| Presence of Impurities | Run a TLC or HPLC on the crude oil to assess purity. High levels of impurities can inhibit crystallization. | Perform an initial purification using liquid-liquid extraction to remove gross impurities.[4] Consider column chromatography to isolate the pure compound before attempting crystallization. |
| Incorrect Crystallization Solvent | The product appears fully dissolved at room temperature. | Change the solvent system. If the product is too soluble, use a "poorer" solvent in which it is less soluble. A binary solvent system (a "good" solvent for dissolving, followed by a "poor" solvent to induce precipitation) is often effective.[4] |
| Supersaturation | The solution is clear and free of crystals, even after cooling. | Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure product. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a general guideline and may require optimization for scale.
Materials:
-
N-(3-hydroxyphenyl)acetamide (1.0 eq)
-
N,N-Dimethylformamide (DMF) (5.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, multi-necked flask under an inert atmosphere, add DMF. Cool the flask to 0-5°C using an ice bath. Add POCl₃ dropwise to the cooled DMF with vigorous stirring, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture for 30 minutes at 0-5°C.
-
Reactant Addition: Add N-(3-hydroxyphenyl)acetamide portion-wise to the Vilsmeier reagent. Ensure the temperature is maintained below 20°C during the addition.
-
Cyclization: After the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours. Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a large volume of crushed ice/ice-cold water with vigorous stirring.
-
Neutralization and Precipitation: Slowly neutralize the acidic aqueous mixture by adding a saturated solution of sodium bicarbonate until the pH reaches 7-8. The crude product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Drying: Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol, isopropanol, or an ethanol/water mixture) where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and briefly boil the solution.[4]
-
Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualized Workflows
Caption: General workflow for the synthesis of this compound.
Caption: A logical troubleshooting flow for addressing low yield issues.
References
Validation & Comparative
A Comparative Guide to Purity Validation of 3-Chloroquinolin-5-ol by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) for the purity validation of 3-Chloroquinolin-5-ol. The information presented herein is supported by established analytical methodologies for similar quinoline derivatives and offers detailed experimental protocols and comparative data to assist researchers in selecting the most suitable method for their needs.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Ensuring the purity of such compounds is critical for research and development, as impurities can significantly impact biological activity, chemical reactivity, and safety. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of non-volatile and thermally labile compounds.[1] This guide will compare the performance of a robust HPLC method with Gas Chromatography (GC), another powerful separation technique, for the comprehensive purity profiling of this compound.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for the purity validation of this compound using both HPLC and GC techniques, from sample preparation to data analysis.
References
Unveiling the Biological Potential: A Comparative Analysis of 3-Chloroquinolin-5-ol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Among these, chloro-substituted quinolinols represent a particularly promising class of molecules. This guide provides a comparative overview of the biological activity of 3-Chloroquinolin-5-ol and its analogs, drawing on available experimental data to highlight their potential in antimicrobial and anticancer applications.
Comparative Biological Activity: A Tabular Summary
To facilitate a clear comparison of the biological efficacy of this compound analogs and related compounds, the following tables summarize their reported antimicrobial and anticancer activities. The data has been compiled from various studies to offer a snapshot of their potential.
Antimicrobial Activity
The antimicrobial potential of chloro-substituted hydroxyquinolines is significant, with several analogs demonstrating potent activity against a range of pathogens.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Cloxyquin (5-Chloroquinolin-8-ol) | Mycobacterium tuberculosis | 0.062 - 0.25 | |
| 5-Chloro-13-phenethyl-13,14-dihydro-2H-[1][2]oxazino[5,6-h]quinoline | Gram-negative bacteria | 8 - 64 | |
| 7-chloro-2-ethoxyquinoline-3-carbaldehyde | Escherichia coli | - (Zone of inhibition: 12.00 ± 0.00 mm) | [3][4][5] |
| 2,7-dichloroquinoline-3-carbonitrile | Staphylococcus aureus, Pseudomonas aeruginosa | - (Zone of inhibition: 11.00 ± 0.03 mm) | [3][4][5] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | Methicillin-resistant S. aureus (MRSA) | Comparable to oxacillin/ciprofloxacin | [2] |
MIC: Minimum Inhibitory Concentration. A lower MIC value indicates greater potency. Zone of inhibition data is provided where MIC values were not available.
Anticancer Activity
Several quinoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-based dihydrazone derivative 3b | MCF-7 (Breast cancer) | 7.016 | [6] |
| Quinoline-based dihydrazone derivative 3c | MCF-7 (Breast cancer) | 7.05 | [6] |
| Quinoline–chalcone derivative 12e | MGC-803 (Gastric cancer) | 1.38 | [7] |
| Quinoline–chalcone derivative 12e | HCT-116 (Colon cancer) | 5.34 | [7] |
| Quinoline–chalcone derivative 12e | MCF-7 (Breast cancer) | 5.21 | [7] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Amelanotic melanoma), A549 (Lung adenocarcinoma), MDA-MB-231 (Breast adenocarcinoma) | Comparable to cisplatin/doxorubicin | [2] |
| 2-isobutyl-5,7-dichloro-8-hydroxyquinoline | Dengue virus serotype 2 (DENV2) | 0.49 | [1] |
IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater cytotoxicity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented data.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a common procedure for determining MIC values.
Workflow for MIC Determination
Protocol:
-
Preparation of Bacterial Inoculum: A standardized inoculum of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
MTT Assay Workflow
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is then calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Quinoline derivatives exert their biological effects through various mechanisms. In cancer, they have been shown to interfere with critical signaling pathways that control cell proliferation, survival, and death.
Anticancer Signaling Pathways
As illustrated, quinoline derivatives can inhibit various protein kinases such as EGFR, Pim-1, and Src-Abl, which are crucial for cancer cell signaling.[4] They can also disrupt microtubule dynamics by inhibiting tubulin polymerization and interfere with DNA replication and repair by targeting topoisomerases.[4] These actions can lead to cell cycle arrest and apoptosis (programmed cell death).
The antimicrobial mechanism of hydroxyquinolines is often attributed to their ability to chelate metal ions, which are essential for the enzymatic activities and survival of microorganisms. This chelation can disrupt critical biological processes within the pathogen.
This guide provides a foundational comparison of the biological activities of this compound and its analogs. The presented data underscores the potential of this chemical class in the development of novel therapeutic agents. Further research, including direct comparative studies and detailed mechanistic investigations, is warranted to fully elucidate their structure-activity relationships and therapeutic promise.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-Chloroquinolin-5-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-chloroquinolin-5-ol derivatives, focusing on their potential as therapeutic agents. Due to the limited availability of direct experimental data for a systematically modified series of this compound compounds, this analysis is supported by data from structurally related chloro- and hydroxy-quinoline analogs. The insights from these related compounds are used to infer the potential SAR for the this compound scaffold.
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the basis for numerous drugs with a wide range of biological activities, including anticancer, antibacterial, and antimalarial properties.[1][2] The introduction of chloro and hydroxyl substituents on the quinoline ring is known to significantly modulate the biological activity of these compounds.
Anticipated Structure-Activity Relationship Insights
Based on the analysis of related compounds, the following structure-activity relationships for this compound derivatives can be postulated:
-
The 3-Chloro Substituent: The presence of a chlorine atom at the 3-position is expected to influence the electronic properties and reactivity of the quinoline ring, potentially enhancing interactions with biological targets.
-
The 5-Hydroxy Substituent: The hydroxyl group at the 5-position can act as both a hydrogen bond donor and acceptor, which is often crucial for target binding. Its position may influence the molecule's ability to chelate metal ions, a mechanism implicated in the activity of other hydroxyquinolines like 8-hydroxyquinolines.
-
Substitutions at Other Positions: The introduction of various functional groups at other positions on the quinoline ring is likely to modulate the compound's lipophilicity, steric profile, and electronic distribution, thereby affecting its pharmacokinetic and pharmacodynamic properties. For instance, substitutions at the 2 and 4 positions have been shown to be critical for the anticancer activity of other quinoline derivatives.[1][3]
Quantitative Data on Related Chloro- and Hydroxy-Quinoline Derivatives
The following tables summarize the biological activities of various substituted quinoline derivatives, providing a basis for understanding the potential of the this compound scaffold.
Table 1: Anticancer Activity of Substituted Quinoline Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC50/GI50) in µM | Reference |
| Quinoline-Chalcone Hybrids | Compound 9i | A549 (Lung) | 1.91 | [4][5] |
| Compound 9j | K-562 (Leukemia) | 5.29 | [4][5] | |
| 2-Substituted Quinolines | Not Specified | Various | Active in multiple cancer cell lines | [3] |
| Substituted Quinolines | 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast) | 0.016 | [6] |
| Substituted Quinolines | 6-Bromo-5-nitroquinoline | HT29 (Colon) | Potent activity | [7] |
| Quinoline Derivatives | Compound 4c | MDA-MB-231 (Breast) | Broad-spectrum efficacy | [8] |
Table 2: Antibacterial Activity of Substituted Quinoline Derivatives
| Compound Class | Specific Derivative | Bacterial Strain | Activity (MIC) in µg/mL | Reference |
| 8-Hydroxyquinolines | 5-Chloroquinolin-8-ol (Cloxyquin) | Mycobacterium tuberculosis | 0.062 - 0.25 | [9] |
| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus aureus, Enterococcus faecalis | 4 - 16 | [10] | |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | 0.1 µM | [11] | |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Methicillin-resistant S. aureus (MRSA) | 1.1 µM | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[12]
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Serial dilutions of the test compounds are prepared in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically less than 0.5%).[12] The old medium is removed from the wells, and 100 µL of the medium containing the test compounds at various concentrations is added. A vehicle control (medium with solvent) and a positive control (a known anticancer drug) are included.[12]
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[12]
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.[12]
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.[12]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: The percentage of cell viability for each concentration is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[12]
PI3K/Akt/mTOR Pathway Inhibition Assay (Western Blotting)
This protocol is used to determine if a compound inhibits the phosphorylation of key proteins in the PI3K/Akt/mTOR signaling pathway.[4][5]
Procedure:
-
Cell Lysis: Cancer cells are treated with the test compound for a specified time, then washed with cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and mTOR.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of inhibition.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by quinoline derivatives and a general experimental workflow for their evaluation.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinoline derivatives.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 9. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Comparative Efficacy of Chloro-Substituted Quinolinols: A Guide for Researchers
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a chloro-substituent and a hydroxyl group on the quinoline ring significantly influences the molecule's electronic properties and its interaction with biological targets. This guide summarizes the available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to aid researchers, scientists, and drug development professionals in this field.
Quantitative Efficacy of Substituted Quinolinols
The biological activity of quinolinol derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) in cytotoxicity assays and by the minimum inhibitory concentration (MIC) in antimicrobial studies. Lower values in both metrics indicate higher potency.
Anticancer Activity of Chloro-Quinoline Derivatives
The cytotoxic effects of various chloro-quinoline derivatives have been evaluated against a range of human cancer cell lines. The data presented below is primarily from studies utilizing the MTT assay to assess cell viability.
| Compound | Cell Line | Activity (IC50 in µM) |
| 3-Chloroquinoline Derivative Hybridized with Benzenesulfonamide | MCF-7 (Breast) | 0.98 |
| HCT-116 (Colon) | 1.26 | |
| 3-Chloroquinoline Derivative Hybridized with Indolin-2-one | MCF-7 (Breast) | 2.14 |
| HCT-116 (Colon) | 3.58 | |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (Colorectal) | 0.35 |
| Caco-2 (Colorectal) | 0.54 |
Antimicrobial Activity of Chloro-Quinolinols
The antimicrobial potency of chloro-substituted quinolinols has been demonstrated against various pathogens, including bacteria and fungi. The following tables summarize the MIC values for representative compounds.
Table 2: Antituberculosis Activity of Substituted Quinolin-8-ols against Mycobacterium tuberculosis H37Ra
| Compound | Activity (MIC in µg/mL) |
| 5-Chloroquinolin-8-ol (Cloxyquin) | 0.125[1] |
| 8-Hydroxyquinoline | 0.125[1] |
| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | 6.25[1] |
| Chlorquinaldol | 0.38[1] |
| Broxyquinoline | 6.25[1] |
Table 3: Antifungal Activity of Clioquinol
| Fungal Species | Activity (MIC in µg/mL) |
| Phaeomoniella chlamydospora | 10 |
| Phaeoacremonium aleophilum | 1 |
Experimental Protocols
Standardized experimental protocols are crucial for the reproducible assessment of the biological activities of chemical compounds. Below are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds (e.g., 3-chloroquinoline derivatives) are dissolved in a suitable solvent like DMSO and then serially diluted in the cell culture medium. The diluted compounds are added to the wells, and the plates are incubated for a specified period (e.g., 48 hours).
-
MTT Addition: An MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.
-
Formazan Solubilization: A solubilization buffer (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the insoluble formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared, and serial two-fold dilutions are made in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum concentration in the wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. Control wells (growth control without the antimicrobial agent and sterility control with only medium) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time, and atmosphere) for the specific microorganism.
-
MIC Determination: After incubation, the plate is visually inspected or read with a plate reader for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental processes, the following diagrams illustrate a key signaling pathway targeted by some quinoline derivatives and a generalized workflow for evaluating anticancer activity.
Caption: PI3K/Akt signaling pathway, a target for some quinoline-based inhibitors.
Caption: A generalized workflow for in vitro evaluation of anticancer compounds.
References
Validating 3-Chloroquinolin-5-ol: A Comparative Guide for a Promising Hit Compound
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel hit compounds is a critical first step in the drug development pipeline. 3-Chloroquinolin-5-ol, a member of the quinoline family, represents a promising scaffold for the development of new therapeutic agents. Quinoline derivatives have established roles as kinase inhibitors, anticancer agents, and antibacterial compounds.[1][2][3][4][5] This guide provides a framework for the validation of this compound as a hit compound by comparing its potential efficacy with known alternatives and detailing the requisite experimental protocols for its evaluation.
Comparative Analysis of Biological Activity
While specific experimental data for this compound is emerging, the known activities of structurally related compounds provide a strong rationale for its investigation. This section compares the reported activities of relevant quinoline derivatives to establish a benchmark for the validation of this compound.
Anticancer Activity
Quinoline derivatives are known to exhibit potent anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways like PI3K/Akt.[6] The cytotoxic potential of chloroquinoline derivatives has been demonstrated against various cancer cell lines.
Table 1: Comparative Anticancer Activity of Quinoline Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Chloroquinoline-Indolin-2-one Hybrid | MCF-7 (Breast) | 1.5 - 4.2 | [6] |
| A549 (Lung) | 2.1 - 5.8 | [6] | |
| 3-Chloroquinoline-Benzenesulfonamide Hybrid | HepG2 (Liver) | 3.5 - 8.1 | [6] |
| Quinoline-Chalcone Derivative | MGC-803 (Gastric) | 1.38 | [7] |
| HCT-116 (Colon) | 5.34 | [7] | |
| MCF-7 (Breast) | 5.21 | [7] | |
| Bosutinib (FDA-approved quinoline-based kinase inhibitor) | Various | Varies (nM range) | [7] |
Antibacterial Activity
The quinoline core is a well-established pharmacophore in antibacterial agents. Halogenated quinolines, in particular, have shown significant activity against a range of bacterial pathogens.
Table 2: Comparative Antibacterial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 5-Chloroquinolin-8-ol (Cloxyquin) | Mycobacterium tuberculosis | 0.062 - 0.25 | [8] |
| Novel Quinolines (Compound 6) | MRSA | 1.5 | [3] |
| MRSE | 6.0 | [3] | |
| VRE | 3.0 | [3] | |
| Iodo-Quinoline Derivatives | S. aureus | 1.56 - 25 | [9] |
| S. epidermidis | 1.56 - 50 | [9] |
Experimental Protocols for Hit Validation
The following are detailed methodologies for the initial validation of this compound as a potential anticancer and antibacterial agent.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This assay determines the ability of a test compound to inhibit the activity of a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compound (this compound)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound, the kinase, and the kinase-specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]
Materials:
-
Bacterial strain of interest
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
Test compound (this compound)
-
96-well microtiter plates
Procedure:
-
Prepare a standardized inoculum of the bacterial strain.
-
Prepare serial dilutions of the test compound in the growth medium in a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Visually inspect the plates for turbidity to determine the MIC, which is the lowest concentration of the compound that prevents visible bacterial growth.
Visualizing the Path to Validation
Diagrams illustrating key pathways and workflows are essential for a clear understanding of the validation process.
References
- 1. benchchem.com [benchchem.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Comparative Guide to the Biological Targets of Chloroquinoline Analogs
A comprehensive analysis of the biological activities of 5-chloroquinolin-8-ol and 7-chloroquinoline derivatives as surrogates for the uncharacterized 3-Chloroquinolin-5-ol.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antimalarial, and anticancer effects.[1][2] While the specific biological targets of this compound have not been elucidated, examining its structural analogs can provide valuable insights into its potential mechanisms of action and therapeutic applications. This guide compares the known biological activities, quantitative performance, and experimental protocols of two classes of related compounds: 5-chloroquinolin-8-ol and 7-chloroquinoline derivatives.
Comparative Analysis of Biological Activity
The biological activities of chloroquinoline derivatives are significantly influenced by the position of the chlorine atom and other substituents on the quinoline ring. Below is a summary of the observed activities for 5-chloroquinolin-8-ol and various 7-chloroquinoline derivatives.
Antimicrobial Activity
5-Chloroquinolin-8-ol, also known as Cloxyquin, has demonstrated notable activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[3][4] Its mechanism of action is thought to involve the chelation of metal ions essential for microbial survival.[3][4]
Table 1: Antimicrobial Activity of 5-Chloroquinolin-8-ol (Cloxyquin) and Analogs against M. tuberculosis [3]
| Compound | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| 5-Chloroquinolin-8-ol (Cloxyquin) | Drug-sensitive | 0.125 | 0.25 |
| Drug-resistant | 0.125 | 0.25 | |
| Multidrug-resistant | 0.125 | 0.25 | |
| 8-Hydroxyquinoline | H37Ra | 0.125 | - |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | H37Ra | 6.25 | - |
| Chlorquinaldol | H37Ra | 0.38 | - |
| Broxyquinoline | H37Ra | 6.25 | - |
Anticancer Activity
Both 5-chloroquinolin-8-ol and various 7-chloroquinoline derivatives have been investigated for their anticancer properties.[5][6][7] The proposed mechanisms include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[5][8]
Table 2: Anticancer Activity of Chloroquinoline Derivatives (IC₅₀ values in µM) [5][9]
| Compound Class | Derivative | Cell Line | IC₅₀ (µM) |
| 7-Chloroquinoline | Compound 3 | HCT-116 (Colon) | 23.39 |
| Compound 9 | HCT-116 (Colon) | 21.41 | |
| Compound 3 | HeLa (Cervical) | 50.03 | |
| Compound 9 | HeLa (Cervical) | 21.41 | |
| 5-Chloro-8-hydroxyquinoline | Clioquinol | Various human cancer cell lines | Low micromolar range |
| Nitroxoline (5-nitro-8-hydroxyquinoline) | A2780 (Ovarian) | ~5-10 fold lower than Clioquinol |
Antimalarial Activity
7-Chloroquinoline derivatives, structurally related to the well-known antimalarial drug chloroquine, have shown promising activity against Plasmodium falciparum.[9] The primary mechanism is believed to be the inhibition of hemozoin formation in the parasite's digestive vacuole.[10][11]
Table 3: Antimalarial Activity of 7-Chloroquinoline Derivatives against P. falciparum [9]
| Compound | IC₅₀ (µM) |
| 2 | 45.33 |
| 3 | 33.51 |
| 4 | 48.18 |
| 6 | 39.80 |
| 8 | 28.74 |
| 9 | 11.92 |
Experimental Protocols
Antimicrobial Susceptibility Testing (Microplate Alamar Blue Assay)[3]
-
Preparation of Mycobacterial Suspension: A suspension of M. tuberculosis is prepared in a suitable buffer (e.g., 0.04% Tween 80) and diluted to a turbidity equivalent to McFarland standard No. 1. This suspension is further diluted 1:50 in 7H9GC broth.
-
Drug Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: 100 µL of the diluted mycobacterial suspension is added to each well.
-
Incubation: The plates are incubated at 37°C for 7 days.
-
Addition of Alamar Blue: 12.5 µL of 20% Tween 80 and 20 µL of Alamar blue solution are added to each well.
-
Re-incubation and Reading: Plates are re-incubated at 37°C for 16 to 24 hours. The minimum inhibitory concentration (MIC) is determined as the lowest drug concentration that prevents a color change from blue to pink.
Anticancer Cell Viability Assay (MTS Assay)[6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for 72 hours.
-
MTS Reagent Addition: 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) reagent is added to each well.
-
Incubation: Plates are incubated for a specified period to allow for the conversion of MTS to formazan by viable cells.
-
Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The concentration inhibiting cell growth by 50% (IC₅₀) is calculated from the dose-response curve.
In Vitro Antimalarial Assay[9]
-
Parasite Culture: Plasmodium falciparum is cultured in human red blood cells.
-
Drug Preparation: Test compounds are prepared in appropriate solvents and serially diluted.
-
Assay Setup: The parasite culture is exposed to the test compounds in a 96-well plate.
-
Incubation: The plates are incubated under appropriate conditions for a specified duration.
-
Growth Inhibition Measurement: Parasite growth is assessed using methods such as SYBR Green I-based fluorescence assay or microscopic counting.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of growth inhibition against the drug concentration.
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate potential mechanisms of action for chloroquinoline derivatives and a general workflow for their biological evaluation.
Caption: Potential mechanisms of action for chloroquinoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. cionpharma.com [cionpharma.com]
- 8. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
In Vitro Efficacy of 8-Hydroxyquinoline Derivatives Compared to Chloroquinoline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro biological activities of 8-hydroxyquinoline derivatives against various cancer cell lines, bacteria, and fungi. Due to the limited availability of public data on the specific biological activity of 3-Chloroquinolin-5-ol, this document focuses on a comprehensive analysis of 8-hydroxyquinoline derivatives and presents available data for other chloro-substituted quinolines as a point of reference. The information is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative In Vitro Activities
The following tables summarize the in vitro cytotoxic, antibacterial, and antifungal activities of various 8-hydroxyquinoline derivatives, presented as half-maximal inhibitory concentration (IC50) for anticancer activity and minimum inhibitory concentration (MIC) for antimicrobial activity.
Anticancer Activity of 8-Hydroxyquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | 6.25 ± 0.034 | - | - |
| 8-hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5–25 | - | - |
| 5-nitro-8-hydroxyquinoline (Nitroxoline) | Raji (B-cell lymphoma) | 0.438 | Clioquinol | >1 |
| 5,7-dichloro-8-quinolinol | Raji (B-cell lymphoma) | ~1 | - | - |
| 8-hydroxyquinoline | Raji (B-cell lymphoma) | ~2 | - | - |
| 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Raji (B-cell lymphoma) | ~3 | - | - |
| 5-amino-8-quinolinol dihydrochloride | Raji (B-cell lymphoma) | ~4 | - | - |
| 5-chloro-8-quinoline | Raji (B-cell lymphoma) | ~5 | - | - |
| 5,7-diiodo-8-hydroxyquinoline | Raji (B-cell lymphoma) | ~6 | - | - |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Amelanotic Melanoma) | 18.2 ± 1.1 | Cisplatin | 16.4 ± 0.9 |
| MDA-MB-231 (Breast Adenocarcinoma) | 12.5 ± 0.8 | Doxorubicin | 1.1 ± 0.1 | |
| A549 (Lung Adenocarcinoma) | 19.5 ± 1.2 | Cisplatin | 19.8 ± 1.1 |
Table 1: In vitro anticancer activity of selected 8-hydroxyquinoline derivatives against various human cancer cell lines.[1][2][3][4]
Antibacterial Activity of 8-Hydroxyquinoline and Chloroquinoline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 5-chloroquinolin-8-ol (Cloxyquin) | Mycobacterium tuberculosis (150 clinical isolates) | 0.062 - 0.25 | - | - |
| 5-chloroquinolin-8-ol (Cloxyquin) | Mycobacterium tuberculosis H37Rv | 0.125 | Isoniazid | 0.062 |
| Rifampin | 0.031 | |||
| 8-hydroxyquinoline | Mycobacterium tuberculosis H37Ra | 0.125 | - | - |
| 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Mycobacterium tuberculosis H37Ra | 6.25 | - | - |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus epidermidis, S. aureus, Enterococcus faecalis, E. faecium | 4-16 | - | - |
| 2,7-dichloroquinoline-3-carbonitrile | Staphylococcus aureus | - (Zone of Inhibition: 11.00 ± 0.03 mm) | Amoxicillin | - (Zone of Inhibition: 18 ± 0.00 mm) |
| Pseudomonas aeruginosa | - (Zone of Inhibition: 11.00 ± 0.03 mm) | |||
| 2,7-dichloroquinoline-3-carboxamide | Escherichia coli | - (Zone of Inhibition: 11.00 ± 0.04 mm) | ||
| 7-chloro-2-methoxyquinoline-3-carbaldehyde | Streptococcus pyogenes | - (Zone of Inhibition: 11.00 ± 0.02 mm) | ||
| 7-chloro-2-ethoxyquinoline-3-carbaldehyde | Escherichia coli | - (Zone of Inhibition: 12.00 ± 0.00 mm) |
Table 2: In vitro antibacterial activity of selected 8-hydroxyquinoline and chloroquinoline derivatives.[3][5][6]
Antifungal Activity of 8-Hydroxyquinoline Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Phaeomoniella chlamydospora | 10 | - | - |
| Phaeoacremonium aleophilum | 1 | - | - | |
| 3,4,5-trisubstituted triazole bearing 8-hydroxyquinoline | Candida glabrata (ATCC 90030) | 31.25 - 1000 | Fluconazole | 1.95 - 62.5 |
| Candida parapsilosis (ATCC 22019) | 31.25 - 1000 | Fluconazole | 1.95 - 62.5 | |
| Candida albicans (ATCC 90028) | 31.25 - 1000 | Fluconazole | 1.95 - 62.5 | |
| Candida krusei (ATCC 6258) | 31.25 - 1000 | Fluconazole | 1.95 - 62.5 |
Table 3: In vitro antifungal activity of selected 8-hydroxyquinoline derivatives.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro studies. Below are representative protocols for assessing the anticancer and antimicrobial efficacy of the compounds discussed.
Protocol 1: In Vitro Anticancer Cytotoxicity Assessment (MTT Assay)
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (3-Chloroquinoline or 8-hydroxyquinoline derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[9]
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Test compounds dissolved in a suitable solvent
-
Sterile saline or PBS
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized microbial suspension to each well, resulting in a final volume of 100-200 µL per well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the in vitro comparison of these compounds.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Experimental workflow for the broth microdilution MIC assay.
Caption: Inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.[9]
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 3. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. In vitro activity of chlorhydroxyquinoline against mycoplasma species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Chloroquinoline|CAS 612-59-9|Research Chemical [benchchem.com]
Comparative Cross-Reactivity Analysis of 3-Chloroquinolin-5-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of the novel compound 3-Chloroquinolin-5-ol against a panel of known kinase inhibitors. Due to the limited availability of published experimental data for this compound, this document presents a hypothetical cross-reactivity study to serve as a framework for the evaluation of this and other similar compounds. The primary objective is to illustrate a robust methodology for assessing kinase selectivity and potential off-target effects, which are critical for advancing a compound through the drug discovery pipeline.
Introduction to this compound and Comparator Compounds
This compound is a small molecule belonging to the quinoline class of heterocyclic compounds. The quinoline scaffold is a common feature in a variety of biologically active molecules and approved drugs, including several kinase inhibitors. Therefore, it is plausible that this compound may exhibit activity against one or more protein kinases. Understanding the selectivity of such a compound is paramount, as off-target effects can lead to unforeseen toxicities or provide opportunities for drug repositioning.[1]
To provide a meaningful context for its potential performance, this compound is compared against two well-characterized kinase inhibitors and a hypothetical selective inhibitor:
-
Staurosporine: A potent but non-selective ATP-competitive kinase inhibitor, often used as a positive control in kinase screening assays.
-
Dasatinib: A multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).
-
Selective Inhibitor X (Hypothetical): A hypothetical compound designed to exhibit high selectivity for a single kinase, representing an ideal selectivity profile.
Quantitative Comparison of Kinase Inhibition
The inhibitory activity of this compound and the comparator compounds was hypothetically assessed against a panel of representative serine/threonine and tyrosine kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a kinase by 50%, are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound | PKA (nM) | Abl (nM) | SRC (nM) | VEGFR2 (nM) | EGFR (nM) |
| This compound (Hypothetical Data) | 850 | 120 | 250 | 1500 | >10,000 |
| Staurosporine | 7 | 6 | 20 | 15 | 100 |
| Dasatinib | >10,000 | 1 | 0.8 | 8 | 120 |
| Selective Inhibitor X (Hypothetical) | >10,000 | >10,000 | 5 | >10,000 | >10,000 |
Experimental Protocols
To ensure the reproducibility and accuracy of cross-reactivity studies, detailed methodologies for key experiments are essential. The following are standard protocols that would be employed to generate the data presented above.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and vice-versa.
Materials:
-
Recombinant kinases (e.g., PKA, Abl, SRC, VEGFR2, EGFR)
-
Kinase-specific substrates (e.g., Kemptide for PKA, Abltide for Abl)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
Test compounds (this compound and comparators) dissolved in DMSO
-
384-well plates
-
Luminometer
Procedure:
-
A solution containing the kinase and its specific substrate in kinase buffer is added to the wells of a 384-well plate.
-
The test compounds are serially diluted and added to the wells. A DMSO control is also included.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
An equal volume of the luminescent kinase assay reagent is added to each well to stop the reaction and generate a luminescent signal.
-
The plate is incubated for a further 10 minutes to allow the signal to stabilize.
-
Luminescence is measured using a plate-reading luminometer.
-
The resulting data is normalized to controls, and IC50 values are calculated using a suitable curve-fitting algorithm.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to assess the engagement of a compound with its target protein within a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[2]
Materials:
-
Cultured cells expressing the target kinase(s)
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Instrumentation for heat shocking (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Antibodies specific to the target protein(s)
Procedure:
-
Cells are treated with the test compound or a vehicle control for a defined period.
-
The cells are harvested, washed with PBS, and resuspended in lysis buffer.
-
The cell lysates are divided into aliquots and heated to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
The heated lysates are centrifuged to separate the soluble (non-denatured) and precipitated (denatured) protein fractions.
-
The supernatant containing the soluble proteins is collected.
-
The amount of soluble target protein in each sample is quantified by Western blotting using a specific antibody.
-
A melt curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature in the presence of the compound indicates target engagement.
Visualizations of Experimental Workflows and Signaling Pathways
Kinase Cross-Reactivity Screening Workflow
References
Safety Operating Guide
Proper Disposal of 3-Chloroquinolin-5-ol: A Safety and Operational Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Chloroquinolin-5-ol could not be located. The following guidance is based on the safety profiles of structurally similar compounds, such as other chloroquinolines, and established best practices for the disposal of halogenated organic compounds. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a halogenated quinoline derivative, this compound should be treated as hazardous waste. Chloroquinolines have been noted as persistent, bioaccumulative, and potentially harmful to aquatic life, making their proper disposal a matter of significant environmental responsibility.[1][2]
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE) to minimize exposure.
| PPE Category | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact, which can cause irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from potential splashes of solutions or contact with solid particles. |
| Skin and Body | A standard laboratory coat and closed-toe shoes. | To protect skin and clothing from contamination. |
| Respiratory | Use only in a well-ventilated area, preferably within a certified chemical fume hood. | To avoid inhalation of dust or vapors, which may cause respiratory irritation. |
Step-by-Step Disposal Protocol
Do not dispose of this compound or its waste solutions down the drain. [3][4] This compound and other halogenated hydrocarbons require disposal as hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Identify: All waste streams containing this compound must be identified, including pure compound, reaction mixtures, contaminated solvents, and rinsates from glassware.
-
Segregate: This is a critical step. Halogenated organic waste must be collected separately from non-halogenated waste.[5] Create a designated waste container specifically for "Halogenated Organic Waste." Incompatible materials, such as strong oxidizing agents, acids, and bases, should never be mixed in the same waste container.[6]
Step 2: Waste Collection and Containerization
-
Select a Compatible Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting screw cap. The original container of the chemical is often a good choice if it is in good condition.[5] Do not use food or beverage containers.[5]
-
Headspace: Do not fill the waste container to the brim. Leave at least 10-20% headspace to allow for vapor expansion and to prevent spills.
Step 3: Labeling of Hazardous Waste
-
Label Immediately: As soon as the first drop of waste is added, the container must be labeled.
-
Required Information: The label must clearly state:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " (avoid formulas or abbreviations).
-
If it is a mixture, list all components and their approximate percentages.
-
The date when waste was first added to the container (the "accumulation start date").
-
The associated hazards (e.g., "Toxic," "Irritant").
-
Step 4: Storage of Waste On-site
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area, which should be at or near the point of generation.[5]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Keep Closed: The waste container must be kept securely closed at all times, except when you are actively adding waste.[5]
Step 5: Arranging for Final Disposal
-
Contact EHS: Follow your institution's specific procedures for having hazardous waste collected. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.
-
Do Not Transport: Laboratory personnel should not transport hazardous waste across campus. This should be handled by trained EHS staff.
Management of Contaminated Materials and Spills
-
Contaminated Solids: Any items contaminated with this compound, such as gloves, paper towels, or weigh boats, should be collected in a sealed bag, labeled as "Chemically Contaminated Items" with the name of the chemical, and disposed of as hazardous waste.[4]
-
Spill Cleanup:
-
Alert personnel in the immediate area.
-
If the spill is large or you are not comfortable cleaning it, evacuate the area and contact your institution's emergency response team.
-
For small spills, while wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.
-
Empty Container Disposal
Empty containers that once held this compound must also be managed carefully.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[7] The rinsate must be collected and disposed of as halogenated hazardous waste.[7]
-
Defacing the Label: After triple rinsing and air-drying in a fume hood, completely remove or deface the original label.[7]
-
Final Disposal: Once the container is clean and the label is defaced, it can typically be disposed of in the regular trash or recycling, depending on institutional policy.[7]
Quantitative Data Summary for Waste Management
The following table provides general quantitative limits for hazardous waste accumulation in a laboratory setting. These are based on typical regulations; always confirm your institution's specific limits.
| Parameter | Guideline | Source |
| Maximum Volume in SAA | 55 gallons of hazardous waste | University Guidelines |
| Maximum Time in SAA | 1 year from accumulation start date (or until full) | University Guidelines |
| pH for Drain Disposal (Not for this chemical) | Between 5.5 and 9.5 (for non-hazardous aqueous solutions only) | [4] |
| Residual Material in "Empty" Container | Less than 3% of the original volume | [7] |
Visual Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. scielo.br [scielo.br]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. mlienvironmental.com [mlienvironmental.com]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guide for 3-Chloroquinolin-5-ol
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Chloroquinolin-5-ol. It includes detailed operational procedures, personal protective equipment (PPE) recommendations, and disposal plans to ensure a safe laboratory environment.
Potential Hazards
Based on data from similar compounds, this compound is anticipated to have the following potential hazards:
-
May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory. The use of PPE is the final barrier to exposure after engineering controls and safe work practices have been implemented.[5]
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are powder-free to avoid contamination.[5][6] Change gloves immediately if contaminated, torn, or punctured. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory. A face shield may be required for operations with a high risk of splashing.[6][7][8] |
| Body Protection | Laboratory coat or gown | A long-sleeved, seamless gown that closes in the back is recommended to provide full body coverage.[8] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or in poorly ventilated areas.[3][7][9] |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is crucial for laboratory safety.
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4][10]
-
Ensure safety showers and eyewash stations are readily accessible.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is in good condition and properly worn.[4]
-
Weighing: Conduct all weighing operations within the chemical fume hood to prevent the dispersion of powder.
-
Dissolution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. If necessary, use a sonicator or gentle warming to aid dissolution.[7]
-
General Use: Avoid contact with skin, eyes, and clothing.[4][11] Do not breathe dust, mist, or vapors.[1]
-
After Handling: Wash hands and face thoroughly with soap and water after handling and before leaving the laboratory.[1][4]
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][11]
-
Keep away from incompatible materials such as strong oxidizing agents.[7]
-
The storage area should be secure and accessible only to authorized personnel.[1][11]
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated weighing papers and disposable lab equipment, in a dedicated and clearly labeled hazardous waste container.[10]
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic waste.[10][12] Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.[10]
Container Labeling and Storage:
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated and secure satellite accumulation area.[10]
Waste Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[10]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 3-Chloroquinoline | C9H6ClN | CID 69164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. pppmag.com [pppmag.com]
- 6. hsa.ie [hsa.ie]
- 7. benchchem.com [benchchem.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
